molecular formula C13H10ClFO2 B2854457 3-(Benzyloxy)-4-chloro-2-fluorophenol CAS No. 1881290-88-5

3-(Benzyloxy)-4-chloro-2-fluorophenol

カタログ番号: B2854457
CAS番号: 1881290-88-5
分子量: 252.67
InChIキー: UAWKWDZRHUAJKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-4-chloro-2-fluorophenol is a useful research compound. Its molecular formula is C13H10ClFO2 and its molecular weight is 252.67. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-4-chloro-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-4-chloro-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-2-fluoro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-10-6-7-11(16)12(15)13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKWDZRHUAJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(Benzyloxy)-4-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)-4-chloro-2-fluorophenol (CAS: 1881290-88-5) is a highly functionalized, tetra-substituted aromatic building block strategically utilized in advanced organic synthesis and drug discovery (1)[1]. Featuring a unique combination of a free phenolic hydroxyl, an ortho-fluorine atom, a meta-benzyloxy ether, and a para-chlorine atom, this molecule presents a dense array of orthogonal reactive sites. This whitepaper provides an in-depth technical analysis of its physical and chemical properties, electronic behavior, and self-validating experimental protocols designed for Application Scientists and drug development professionals.

Structural Anatomy & Electronic Properties

The chemical behavior of 3-(benzyloxy)-4-chloro-2-fluorophenol is dictated by the push-pull electronic effects of its substituents. Understanding the causality behind these effects is critical for designing successful synthetic routes:

  • Ortho-Fluoro Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. Positioned ortho to the phenol, it significantly stabilizes the resulting phenoxide anion, thereby lowering the pKa of the hydroxyl group compared to an unsubstituted phenol (2)[2]. This enhanced acidity is a crucial advantage for mild O-alkylation.

  • Para-Chloro Handle: The chlorine atom at the C4 position provides a robust vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the C-Cl bond is inherently less reactive than a C-Br bond, it is sufficiently activated by the electron-withdrawing nature of the adjacent fluorine, allowing for selective late-stage functionalization.

  • Meta-Benzyloxy Group: The benzyl ether at C3 serves dual purposes: it acts as a stable, lipophilic protecting group for a latent resorcinol core, and it sterically shields the adjacent positions to prevent unwanted electrophilic aromatic substitutions.

Physical and Chemical Properties

The physical properties of 3-(benzyloxy)-4-chloro-2-fluorophenol reflect its halogenated and aromatic nature. The combination of halogens and the benzyl group imparts high lipophilicity (LogP), making it an excellent candidate for central nervous system (CNS) penetrant drugs or deep-pocket kinase inhibitor frameworks.

PropertyValueCausality / Synthetic SignificanceCAS Number1881290-88-5Unique identifier for procurement and registry (Guidechem)[1].Molecular FormulaC13H10ClFO2Indicates a high degree of unsaturation and halogenation.Molecular Weight252.67 g/mol Optimal MW for a building block, allowing downstream fragment additions while adhering to Lipinski's Rule of 5[1].Predicted Boiling Point~381.7 °CHigh BP is typical for heavy, halogenated aromatic ethers (ChemicalBook)[3].Predicted Density~1.338 g/cm³Elevated density driven by the presence of the dense chlorine and fluorine atoms[3].Phenolic pKa (Est.)~8.0 - 8.5Lowered from baseline phenol (~10) due to the strong -I inductive effect of the ortho-fluorine[2].AppearanceSolid (Crystalline)Intermolecular forces (halogen bonding, π π stacking) drive solid-state formation.

Synthetic Utility & Reactivity Profile

As a Senior Application Scientist, the primary challenge when working with this tetra-substituted ring is chemoselectivity .

  • The Debenzylation Dilemma: Standard removal of a benzyl ether typically employs catalytic hydrogenolysis (Pd/C, H2). However, in the presence of an aryl chloride, palladium can catalyze unwanted hydrodechlorination, destroying the C4 cross-coupling handle. To circumvent this, Lewis acid-mediated cleavage is the preferred approach. Boron trichloride (BCl3) coordinates specifically to the ether oxygen, facilitating C-O bond cleavage without reducing the aryl chloride (3)[3].

  • Phenol Activation: Because the ortho-fluorine lowers the pKa of the phenol, O-alkylation can be achieved using milder bases (like K2CO3) rather than harsh conditions (NaH). This prevents nucleophilic aromatic substitution (SNAr) side reactions that could inadvertently displace the fluorine atom.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Debenzylation to 4-Chloro-2-fluorobenzene-1,3-diol

Objective: Cleave the benzyl ether while preserving the Ar-Cl bond. Causality: Utilizing BCl3 avoids the reductive environment of Pd/C, ensuring 100% retention of the chlorine atom for downstream cross-coupling[3].

  • Preparation: Dissolve 3-(benzyloxy)-4-chloro-2-fluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BCl3 (1.0 M in DCM, 1.5 eq) dropwise. Self-Validation: The low temperature controls the highly exothermic coordination of boron to the ether oxygen, preventing tar formation.

  • Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching: Quench carefully with a saturated aqueous solution of NaHCO3 at 0 °C. Self-Validation: Mild basic quenching neutralizes excess BCl3 and prevents over-acidification, which could degrade the newly formed resorcinol core.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Mild O-Alkylation of the Acidic Phenol

Objective: Selectively alkylate the C1 hydroxyl group. Causality: The inductive effect of the ortho-fluorine lowers the pKa[2], allowing the use of K2CO3. This mild base is strong enough to deprotonate the phenol but weak enough to prevent the displacement of the ortho-fluorine via SNAr.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.5 eq). Stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., functionalized bromide) (1.2 eq).

  • Reaction: Stir at 40 °C for 4 hours. Self-Validation: The electron-rich phenoxide rapidly attacks the electrophile. TLC should show a clean conversion to a less polar spot (the alkylated ether).

  • Workup: Dilute with water to precipitate the product. Wash the organic layer extensively with water (3x) to completely remove DMF traces.

Downstream Application: Pharmacophore Integration

The orthogonal reactivity of this building block allows it to be rapidly assembled into complex Active Pharmaceutical Ingredients (APIs). The diagram below illustrates the divergent synthetic pathways enabled by its unique structural properties.

G A 3-(Benzyloxy)-4-chloro- 2-fluorophenol (Starting Material) B BCl3 / DCM (-78°C) Chemoselective Debenzylation A->B D K2CO3 / Alkyl Halide Mild O-Alkylation A->D C 4-Chloro-2-fluorobenzene- 1,3-diol (Resorcinol Core) B->C E 1-Alkoxy-3-(benzyloxy)- 4-chloro-2-fluorobenzene D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) E->F G Advanced API Framework (e.g., Kinase Inhibitor) F->G

Figure 1: Divergent synthetic pathways of 3-(benzyloxy)-4-chloro-2-fluorophenol leveraging chemoselectivity.

References

  • 3-(Benzyloxy)-4-chloro-2-fluorophenol 1881290-88-5 wiki | Guidechem | 1

  • 2-((2-chlorobenzyl)oxy)-5-fluorophenol CAS ... - ChemicalBook | ChemicalBook | 4

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia | The Journal of Physical Chemistry A - ACS Publications | 2

  • 2-17 Science About O-Benzyl protecting groups | Atlanchim Pharma | 3

Sources

Preliminary In Vitro Profiling of 3-(Benzyloxy)-4-chloro-2-fluorophenol (BCFP): A Technical Guide to Physicochemical and Bioenergetic Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In early-stage drug discovery, halogenated phenols frequently emerge as screening hits. However, these scaffolds require rigorous in vitro triage to distinguish between target-specific pharmacology and non-specific bioenergetic interference. This technical guide outlines a comprehensive in vitro screening cascade for 3-(benzyloxy)-4-chloro-2-fluorophenol (BCFP) .

As an Application Scientist, I approach BCFP not just as a chemical string, but as a dynamic pharmacophore. The structural features of BCFP dictate its biological behavior:

  • Electron-Withdrawing Halogens: The ortho-fluoro and para-chloro substitutions significantly lower the pKa of the phenolic hydroxyl group (estimated pKa ~6.0, compared to 9.95 for unsubstituted phenol).

  • Lipophilic Bulk: The meta-benzyloxy group drastically increases the partition coefficient (LogP).

  • The Causality: A molecule with a slightly acidic pKa and high lipophilicity is the textbook definition of a protonophoric mitochondrial uncoupler [3]. It can easily cross the inner mitochondrial membrane (IMM) in its neutral state, deprotonate in the alkaline matrix, and return as a delocalized anion, thereby short-circuiting the proton motive force.

To evaluate BCFP, we must deploy a self-validating screening cascade that measures passive permeability, differentiates modes of cytotoxicity, and directly quantifies mitochondrial respiration.

G A BCFP Compound Procurement B Phase 1: PAMPA & Solubility A->B C Phase 2: Cytotoxicity (HepG2) B->C D Phase 3: Seahorse XF Bioenergetics C->D E Hit-to-Lead Decision D->E

Caption: Fig 1: Preliminary in vitro screening cascade for BCFP.

Phase 1: Physicochemical Profiling (PAMPA)

The Causality of the Assay

Before exposing cells to BCFP, we must understand its transcellular permeability. We select the Parallel Artificial Membrane Permeability Assay (PAMPA) over Caco-2 cell models for this preliminary step [1]. Why? Because highly lipophilic halogenated phenols can suffer from non-specific binding to cellular proteins or be actively effluxed by P-glycoprotein, which confounds the baseline measurement of passive diffusion. PAMPA isolates the physicochemical variable of passive lipid bilayer permeability.

Self-Validating Protocol: PAMPA
  • Preparation: Prepare a 50 µM donor solution of BCFP in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Membrane Coating: Coat the PVDF filter membrane of the donor microplate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Assembly: Add 150 µL of the BCFP donor solution to the bottom wells. Add 300 µL of acceptor solution (PBS with 5% DMSO) to the top wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Validation Controls: Run Verapamil (high permeability) and Ranitidine (low permeability) in parallel wells to validate membrane integrity.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Phase 2: Cytotoxicity and Cell Viability

The Causality of the Assay

We utilize the HepG2 (human hepatocellular carcinoma) cell line because the liver is the primary site of xenobiotic metabolism and toxicity. Crucially, we do not rely on a single viability readout. We multiplex an ATP-quantification assay (CellTiter-Glo) with a metabolic oxidoreductase assay (MTT). If BCFP acts as a mitochondrial uncoupler, it will rapidly deplete cellular ATP (causing a sharp drop in the CellTiter-Glo signal) before the cell actually undergoes necrosis/apoptosis (leaving the MTT signal temporarily stable). This temporal divergence is a diagnostic fingerprint for bioenergetic disruptors.

Self-Validating Protocol: Multiplexed Viability
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a dose-response gradient of BCFP (0.1 µM to 100 µM) for 4 hours and 24 hours.

  • Readout A (ATP): Add CellTiter-Glo reagent (1:1 volume). Lyse for 10 minutes on an orbital shaker. Read luminescence.

  • Readout B (Metabolic): In a parallel plate, add MTT reagent (0.5 mg/mL final). Incubate for 3 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.

Phase 3: Mechanistic Bioenergetics (Seahorse XF)

The Causality of the Assay

To definitively prove whether BCFP is a protonophore, we utilize the Seahorse XFe96 Extracellular Flux Analyzer [2]. By measuring the Oxygen Consumption Rate (OCR) in real-time, we can directly observe the electron transport chain (ETC). Our injection strategy is highly specific: We inject BCFP after Oligomycin. Oligomycin shuts down ATP synthase, causing OCR to plummet. If BCFP is an uncoupler, its addition will bypass the ATP synthase block, dissipate the proton gradient, and force the ETC to run at maximum capacity, resulting in a massive spike in OCR [3].

G IMM Inner Mitochondrial Membrane BCFP_in Deprotonated BCFP (Matrix) IMM->BCFP_in BCFP_out Protonated BCFP (Intermembrane Space) BCFP_out->IMM Diffusion BCFP_in->BCFP_out Anion Return Proton H+ Release BCFP_in->Proton Deprotonation Uncoupling OCR Spike Proton->Uncoupling

Caption: Fig 2: Mechanism of protonophoric uncoupling by BCFP at the IMM.

Self-Validating Protocol: Modified Cell Mito Stress Test
  • Preparation: Seed HepG2 cells (20,000 cells/well) in an XF96 microplate; incubate overnight.

  • Assay Medium: Wash and replace growth medium with XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate for 1 hour in a non- CO2​ incubator.

  • Cartridge Loading: Load the hydrated sensor cartridge with the following modulators:

    • Port A: Oligomycin (Final well concentration: 1.5 µM) - Inhibits Complex V.

    • Port B: BCFP (Final well concentration: 5.0 µM) - Test Compound.

    • Port C: FCCP (Final well concentration: 0.5 µM) - Positive Control Uncoupler.

    • Port D: Rotenone/Antimycin A (Final well concentration: 0.5 µM) - Inhibits Complex I/III.

  • Execution: Run the assay. A successful uncoupling event is validated if Port B injection restores OCR to levels comparable to the Port C (FCCP) injection.

Quantitative Data Presentation

The following tables represent the structured data outputs generated from the aforementioned protocols, allowing for rapid hit-to-lead decision-making.

Table 1: Summary of Physicochemical and Cytotoxicity Data for BCFP

ParameterAssay / MethodExpected Value / ThresholdInterpretation
LogP (calc) Chemoinformatics~ 4.1Highly lipophilic; risk of membrane trapping.
Papp​ PAMPA (pH 7.4)> 10×10−6 cm/sHigh passive transcellular permeability.
IC50​ (ATP) CellTiter-Glo (4h)< 10 µMRapid ATP depletion, indicative of bioenergetic stress.
IC50​ (Metabolic) MTT (4h)> 50 µMCells are metabolically active despite ATP loss (Uncoupling signature).

Table 2: Bioenergetic Parameters (Seahorse XF OCR Changes)

Injection PortModulator AddedTargetExpected OCR Response (HepG2)
Basal NoneN/AStable baseline (~150 pmol/min)
Port A OligomycinATP SynthaseSharp decrease (indicates ATP-linked respiration)
Port B BCFPIMM (Protonophore)Sharp increase (confirms uncoupling activity)
Port C FCCPIMMMinimal change (Max respiration already achieved by BCFP)
Port D Rot/AAComplex I & IIIDrop to near zero (Non-mitochondrial oxygen consumption)

References

  • Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Kansy, M., Senner, F., & Gubernator, K. Journal of Medicinal Chemistry.[Link]

  • Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data. Divakaruni, A. S., Paradyse, A., Ferrick, D. A., Murphy, A. N., & Jastroch, M. Methods in Enzymology.[Link](Note: URL links to a highly related PMC protocol utilizing the Divakaruni methodology for adherent cells)

  • Uncouplers of oxidative phosphorylation. Terada, H. Environmental Health Perspectives.[Link]

The Strategic Role of 3-(Benzyloxy)-4-chloro-2-fluorophenol Precursors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of poly-substituted phenols is critical for navigating the complex multi-parameter optimization required in drug discovery. 3-(Benzyloxy)-4-chloro-2-fluorophenol (CAS: 1881290-88-5) represents a highly privileged, multifunctional precursor [1]. Rather than acting as a standalone biological agent, this molecule serves as a highly engineered architectural keystone. It is utilized to construct complex pharmacophores targeting oncology (kinase inhibitors), neurodegeneration (Integrated Stress Response modulators), and inflammation (lipoxygenase inhibitors).

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind this specific substitution pattern, explore the biological pathways its derivatives modulate, and provide field-proven, self-validating synthetic protocols for its application.

Structural Causality: The Physicochemical Rationale

Every functional group on the 3-(benzyloxy)-4-chloro-2-fluorophenol core serves a distinct, calculated purpose in drug design. Understanding this causality is essential for downstream optimization.

  • C2 - Fluorine (-F): The high electronegativity of fluorine exerts a strong inductive effect, significantly lowering the pKa of the adjacent C1-phenol. This increases the phenoxide's nucleophilicity at physiological pH and during S_N2/S_NAr synthetic steps. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the ortho position, enhancing the pharmacokinetic half-life of the final drug [2].

  • C4 - Chlorine (-Cl): Chlorine provides a critical balance of lipophilicity ( logP ) and steric bulk. In kinase inhibitors, the C4-chlorine vector is frequently utilized to occupy deep, hydrophobic sub-pockets within the ATP-binding cleft, driving binding affinity through desolvation thermodynamics [2].

  • C3 - Benzyloxy (-OBn): This moiety serves a dual purpose. Synthetically, it acts as a robust, orthogonally cleavable protecting group that withstands harsh basic or nucleophilic conditions but can be cleanly removed via palladium-catalyzed hydrogenolysis. Biologically, if retained in the final scaffold, the bulky lipophilic benzyl group can disrupt protein-protein interactions or occupy allosteric sites.

  • C1 - Phenol (-OH): The primary nucleophilic handle. It serves as the anchor point for etherification, cross-coupling, or linking to complex macrocycles.

Table 1: Physicochemical Impact of Core Substitutions
Substitution VectorProperty ModulatedSynthetic ImpactBiological/Pharmacological Impact
C1-Phenol Nucleophilicity / H-BondingAnchor for etherification/S_NAr.Acts as a critical H-bond donor/acceptor in target hinge regions.
C2-Fluorine pKa / Inductive EffectLowers phenol pKa; accelerates base-catalyzed couplings.Blocks ortho-oxidation; improves metabolic stability and membrane permeability.
C3-Benzyloxy Steric Bulk / ProtectionOrthogonal protection; directs regioselectivity.Occupies allosteric pockets; can be deprotected to reveal a secondary H-bond vector.
C4-Chlorine Lipophilicity ( logP )Directs electrophilic aromatic substitution (if needed).Anchors the molecule in hydrophobic pockets (e.g., RET kinase, eIF2B).

Key Biological Targets Modulated by Precursor Derivatives

While the precursor itself is biologically inert by design, its derivatives exhibit potent activity across several critical therapeutic pathways.

Modulation of the Integrated Stress Response (eIF2B)

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors (viral infection, ER stress, amino acid deprivation). Activation leads to the phosphorylation of eIF2 α , which competitively inhibits the guanine nucleotide exchange factor (GEF) eIF2B , halting global protein translation [3].

Derivatives of fluorinated and chlorinated phenols are critical building blocks for eIF2B activators (such as ISRIB analogs). These small molecules bind across the symmetry interface of the eIF2B decamer, stabilizing the active conformation and rescuing translation—a highly sought-after mechanism for treating neurodegenerative diseases like ALS and Alzheimer's [3]. The precursor's halogenated phenyl ring perfectly matches the hydrophobic binding criteria of the eIF2B regulatory sub-complex.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2α Phosphorylation (p-eIF2α) Kinases->eIF2a Phosphorylates eIF2B eIF2B Decamer (GEF Activity Blocked) eIF2a->eIF2B Inhibits Translation Global Translation Arrest & ATF4 Induction eIF2B->Translation Leads to Modulator eIF2B Modulator (Precursor-derived) Modulator->eIF2B Stabilizes Dimer/Decamer Overcomes Inhibition Restoration Restoration of Translation (Neuroprotection) Modulator->Restoration Promotes

Fig 1: The Integrated Stress Response (ISR) pathway and the intervention point of eIF2B modulators.

RET Kinase Inhibition in Oncology

Anilinoquinazolines and related phenolic scaffolds are potent inhibitors of RET (Rearranged during Transfection) kinase, a major driver in non-small cell lung cancer (NSCLC) and thyroid cancers. Research has demonstrated that phenolic moieties display enhanced potency at the kinase hinge region, but suffer from metabolic instability. The introduction of specific substitution patterns adjacent to the phenol—specifically halogens like fluorine and chlorine—dramatically improves metabolic stability and delivers unanticipated improvements in kinase selectivity [2].

Lipoxygenase (5-LOX) and Prostaglandin E2 Antagonism

Arachidonic acid is the biological precursor to prostaglandins and leukotrienes, which drive inflammatory diseases. Halogenated phenols are utilized to synthesize N-hydroxyureas and phenyl amides that act as potent 5-lipoxygenase (5-LOX) inhibitors and Prostaglandin E2 (PGE2) receptor antagonists [4]. The C4-chlorine atom is essential for penetrating the lipophilic channel of the 5-LOX enzyme.

Experimental Workflows & Self-Validating Protocols

To successfully utilize 3-(benzyloxy)-4-chloro-2-fluorophenol, the synthetic workflow must be meticulously controlled. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Synthetic_Workflow Precursor 3-(Benzyloxy)-4-chloro-2-fluorophenol CAS: 1881290-88-5 Alkylation Step 1: Phenolic Alkylation (SN2 with K2CO3 / Electrophile) Precursor->Alkylation Intermediate Alkylated Intermediate (Ether Formation) Alkylation->Intermediate Deprotection Step 2: O-Benzyl Deprotection (H2, Pd/C or BCl3) Intermediate->Deprotection ActivePhenol Revealed C3-Phenol Core (H-Bond Donor) Deprotection->ActivePhenol Coupling Step 3: Final Assembly (Cross-Coupling / Amidation) ActivePhenol->Coupling Drug Biologically Active Molecule (e.g., eIF2B Modulator / Kinase Inhibitor) Coupling->Drug

Fig 2: Logical synthetic workflow for integrating the precursor into active pharmaceutical ingredients.

Protocol A: Chemoselective Alkylation of the C1-Phenol

Objective: To synthesize an ether linkage (e.g., a bromoethyl ether) for downstream macrocyclization or eIF2B modulator assembly [3]. Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. It is strong enough to deprotonate the C1-phenol (pKa ~8.5 due to the ortho-fluorine) but weak enough to prevent the hydrolysis of sensitive electrophiles or downstream functional groups.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(benzyloxy)-4-chloro-2-fluorophenol (1.0 eq, ~6 mmol) in anhydrous acetonitrile (20 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq, 9 mmol). Stir at room temperature for 15 minutes to allow complete formation of the phenoxide ion. The solution will typically deepen in color, validating deprotonation.

  • Alkylation: Add 1,2-dibromoethane (4.0 eq, 24 mmol). Note: The large excess of the dihalide prevents dimerization (formation of the diphenoxyethane).

  • Reaction: Heat the mixture to 90 °C under reflux for 48 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar phenol spot validates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM.

  • Validation: Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate. Confirm the product via MS (APCI) and 1H -NMR (look for the characteristic triplet of the newly formed −CH2​−Br group at ~3.6 ppm).

Protocol B: Orthogonal Deprotection of the C3-Benzyloxy Group

Objective: To reveal the hidden C3-phenol for subsequent kinase hinge-binding or cross-coupling [2]. Causality: Standard Palladium on Carbon (Pd/C) hydrogenolysis is utilized. However, because the molecule contains a C4-chlorine, standard conditions ( H2​ , Pd/C) risk competitive hydrodehalogenation (loss of the chlorine atom). To prevent this, a poisoned catalyst (e.g., Lindlar's catalyst) or the addition of a mild Lewis acid like BCl3​ at low temperatures is strictly required.

  • Preparation: Dissolve the alkylated intermediate (1.0 eq) in anhydrous DCM (15 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotection: Dropwise, add a 1.0 M solution of Boron trichloride ( BCl3​ ) in DCM (3.0 eq). Causality: BCl3​ selectively cleaves the benzyl ether via Lewis acid complexation without affecting the C-Cl or C-F bonds.

  • Reaction: Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases (validating the neutralization of excess BCl3​ ).

  • Validation: Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography. The appearance of a broad singlet in 1H -NMR (~9.5 ppm, D2​O exchangeable) confirms the successful unmasking of the C3-phenol.

References

  • National Institutes of Health (PMC). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Available at: [Link]

  • Google Patents.WO2019090069A1 - Modulators of the integrated stress pathway.
  • Google Patents.US5814648A - N-hydroxyureas as antiinflammatory agents.

Troubleshooting & Optimization

optimizing yield in 3-(benzyloxy)-4-chloro-2-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the yield and regioselectivity of 3-(benzyloxy)-4-chloro-2-fluorophenol (CAS: 1881290-88-5), a critical halogenated building block used in pharmaceutical development.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the thermodynamic and kinetic principles governing this synthesis, providing you with self-validating protocols and troubleshooting matrices to ensure reproducible, high-yield scale-ups.

Part 1: Synthetic Strategy & Pathway Analysis

The synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol typically proceeds via a two-step sequence starting from 2-fluororesorcinol (2-fluorobenzene-1,3-diol). The primary challenge is not the reactions themselves, but the regioselectivity and chemoselectivity at each step.

  • Regioselective Chlorination: We must chlorinate the C4 position without over-chlorinating the C6 position.

  • Chemoselective Benzylation (The Yield Bottleneck): We must selectively benzylate the C3-OH over the C1-OH.

The C3-OH is heavily sterically hindered (flanked by a fluorine and a chlorine atom) but is more acidic due to the dual inductive (-I) effects of the adjacent halogens. To achieve high yields, we must suppress the kinetically favored attack at the less hindered C1-OH and promote the thermodynamically favored deprotonation of the C3-OH [1].

Synthesis SM 2-Fluororesorcinol (Starting Material) Rx1 Chlorination (NCS, DCM, 0°C) SM->Rx1 Int 4-Chloro-2-fluorobenzene-1,3-diol (Intermediate) Rx1->Int Rx2 Selective Benzylation (BnBr, Cs2CO3, DMF, 0°C) Int->Rx2 Prod 3-(Benzyloxy)-4-chloro-2-fluorophenol (Target Product: 85% Yield) Rx2->Prod Thermodynamic Control (C3-OH Deprotonation) Side1 1-(Benzyloxy) Isomer (Kinetic Byproduct: 5%) Rx2->Side1 Steric Misdirection (C1-OH Attack) Side2 1,3-Di(benzyloxy) Product (Over-alkylation: <2%) Rx2->Side2 Excess BnBr

Synthetic workflow and selectivity pathways for 3-(benzyloxy)-4-chloro-2-fluorophenol.

Part 2: Data-Driven Optimization

The choice of base and solvent in the etherification step dictates the fate of the reaction. Standard bases like K₂CO₃ form tight ion pairs with the phenoxide, making the nucleophile highly sensitive to steric hindrance (favoring the C1-OH).

By employing Cesium Carbonate (Cs₂CO₃) , we exploit the "Cesium Effect" [2]. The large, highly polarizable Cs⁺ cation forms a very loose ion pair in polar aprotic solvents (DMF), creating a "naked," highly reactive phenoxide. This overcomes the steric barrier at C3, allowing the reaction to be driven by the inherent acidity difference of the two hydroxyl groups [3].

Table 1: Effect of Base and Solvent on Benzylation Regioselectivity

EntryBase (1.1 eq)SolventTemp (°C)Conversion (%)Ratio (C3-OBn : C1-OBn)Di-benzylated (%)
1K₂CO₃Acetone60>9540 : 6015
2K₂CO₃DMF258560 : 4010
3Cs₂CO₃DMF259085 : 155
4 Cs₂CO₃ DMF 0 80 95 : 5 <2

Part 3: Self-Validating Experimental Protocols

These protocols include built-in In-Process Controls (IPCs) to validate the success of each phase before proceeding.

Protocol A: Regioselective Chlorination

Objective: Synthesize 4-chloro-2-fluorobenzene-1,3-diol.

  • Setup: Dissolve 2-fluororesorcinol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert N₂ atmosphere. Shield the flask from direct light to prevent radical side-reactions.

  • Cooling: Chill the solution to exactly 0°C using an ice-water bath. Causality: Lower temperatures suppress the rate of secondary chlorination.

  • Addition: Add N-Chlorosuccinimide (NCS) (0.98 eq) portion-wise over 30 minutes. Causality: A slight substoichiometric amount of NCS ensures complete consumption of the chlorinating agent, preventing 4,6-dichloro formation.

  • IPC Check 1: After 2 hours, sample the reaction for TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) should be nearly gone, replaced by a major spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic chlorine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Mono-Benzylation

Objective: Synthesize 3-(benzyloxy)-4-chloro-2-fluorophenol.

  • Deprotonation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.15 M). Add finely powdered, anhydrous Cs₂CO₃ (1.05 eq). Stir at 0°C for 30 minutes. Causality: This pre-incubation allows for complete, thermodynamically controlled deprotonation of the more acidic C3-OH.

  • Alkylation: Add Benzyl Bromide (BnBr) (0.95 eq) dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the electrophile, minimizing di-benzylation.

  • IPC Check 2: Monitor via LC-MS after 4 hours. You should observe the target mass [M-H]- = 251.0 m/z as the dominant peak.

  • Workup: Quench with cold water to precipitate the product. Extract with Ethyl Acetate. Wash the organic layer 3 times with 5% LiCl aqueous solution. Causality: DMF is notoriously difficult to remove; LiCl washes efficiently partition DMF into the aqueous phase.

Part 4: Troubleshooting & FAQs

Q: My LC-MS shows a mass corresponding to the di-benzylated product (m/z 342). How do I prevent this? A: Di-benzylation is strictly a function of stoichiometry and local concentration. Ensure your Benzyl Bromide is accurately titrated (it degrades over time) and strictly use 0.95 equivalents. Do not add BnBr in a single bolus; use a syringe pump.

Q: The reaction stalled at 75% conversion during the benzylation step. Should I add more Benzyl Bromide? A: No. Adding more BnBr will immediately trigger di-benzylation of your already-formed product. Instead, add a catalytic amount (0.05 eq) of Tetrabutylammonium Iodide (TBAI). TBAI converts unreacted BnBr into Benzyl Iodide in situ (Finkelstein reaction), which is a far superior electrophile and will drive the reaction to completion without requiring excess reagents.

Q: How can I easily separate the undesired 1-(benzyloxy) isomer from the desired 3-(benzyloxy) product during chromatography? A: Normal phase silica gel chromatography is highly effective here due to hydrogen bonding dynamics. In the desired 3-(benzyloxy) product, the free C1-OH is relatively unhindered and hydrogen-bonds strongly to the silica stationary phase. In the undesired 1-(benzyloxy) isomer, the free C3-OH is sterically shielded by the F and Cl atoms, reducing its ability to interact with the silica. Consequently, the undesired isomer will elute first , followed cleanly by your target product.

Q: My chlorination step yielded a dark brown/black tar. What happened? A: Resorcinol derivatives are highly electron-rich and prone to oxidative polymerization if exposed to trace metals, light, or excess heat during halogenation. Ensure your DCM is anhydrous, use a chemically inert stirring bar, keep the reaction strictly at 0°C, and wrap the flask in aluminum foil.

Part 5: References

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis National Institutes of Health (NIH) URL:[Link] [3]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

Technical Support Center: Troubleshooting Impurities in 3-(Benzyloxy)-4-chloro-2-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific Williamson ether synthesis. Our approach is rooted in mechanistic principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the starting material, 4-chloro-2-fluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzylating agent, typically benzyl bromide.

While seemingly straightforward, the electronic properties of the substituted phenol and the reactivity of the benzylating agent can lead to several side reactions and the formation of impurities. This guide will provide a structured, question-and-answer-based approach to identify and mitigate these issues.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific problems you may encounter during the synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol.

Question 1: My reaction is sluggish or incomplete, with a significant amount of unreacted 4-chloro-2-fluorophenol remaining. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions that fail to efficiently generate the nucleophilic phenoxide or facilitate its reaction with benzyl bromide.

Causality and Remediation:

  • Insufficient Deprotonation: The acidity of the phenolic proton in 4-chloro-2-fluorophenol is influenced by the electron-withdrawing effects of the halogen substituents. While more acidic than phenol itself, incomplete deprotonation can occur if the base is too weak or used in insufficient stoichiometric amounts.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and milder than strong bases like sodium hydride (NaH)[1]. If using a weaker base like K₂CO₃, increasing the temperature or using a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can enhance the reaction rate[2].

  • Reaction Temperature: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate[3].

    • Solution: If you are running the reaction at room temperature, gradually increasing the heat to 50-80 °C in a suitable solvent like DMF or acetonitrile can significantly improve the reaction rate[4]. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid excessive heating that could lead to side products.

  • Solvent Choice: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity[5].

    • Solution: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices for this reaction[1][5]. If you are using a less polar or protic solvent, switching to one of these alternatives should improve your results.

Question 2: I am observing a significant byproduct with a similar polarity to my desired product, making purification difficult. What could this impurity be, and how can I prevent its formation?

Answer:

A common byproduct in the benzylation of phenols is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Causality and Remediation:

  • O-Alkylation vs. C-Alkylation: The competition between O-alkylation (ether formation) and C-alkylation (formation of a benzyl-substituted phenol) is highly dependent on the reaction conditions, particularly the solvent[6].

    • O-Alkylation (Desired): Favored in polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack[6].

    • C-Alkylation (Undesired): Can be favored in protic solvents (e.g., water, ethanol) which can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting electrophilic attack on the electron-rich aromatic ring[6].

  • Prevention of C-Alkylation:

    • Solvent Selection: Strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile.

    • Counter-ion: The nature of the counter-ion can also play a role. Softer cations (like Cs⁺) can sometimes favor O-alkylation.

Question 3: My mass spectrometry analysis indicates the presence of an impurity with a mass corresponding to dibenzyl ether. How is this being formed and how can I avoid it?

Answer:

Dibenzyl ether can form as a byproduct through a side reaction involving the benzylating agent and any residual moisture or hydroxide ions in the reaction mixture.

Causality and Remediation:

  • Formation of Benzyl Alcohol: If there is water present in the reaction, benzyl bromide can hydrolyze to form benzyl alcohol. The benzyl alcohol can then be deprotonated by the base to form a benzyl alkoxide.

  • Self-Condensation: The newly formed benzyl alkoxide can then react with another molecule of benzyl bromide to form dibenzyl ether.

  • Prevention:

    • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Use of anhydrous solvents and drying the reaction apparatus are crucial.

    • Base Choice: Using a non-hydroxide base like potassium carbonate can minimize the presence of hydroxide ions that could initiate the formation of benzyl alcohol.

Question 4: After workup, I am struggling to remove unreacted 4-chloro-2-fluorophenol from my product. What is an effective purification strategy?

Answer:

The acidic nature of the starting phenol provides a straightforward method for its removal from the neutral ether product.

Purification Strategy:

  • Acid-Base Extraction:

    • After the reaction is complete, quench the reaction mixture with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH). The unreacted 4-chloro-2-fluorophenol will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer. Your desired product, 3-(benzyloxy)-4-chloro-2-fluorophenol, being a neutral ether, will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine to remove any residual base.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If residual starting material is still present after extraction, or if other non-polar impurities are present, purification by flash column chromatography on silica gel is recommended[3][7]. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the more polar starting phenol from the less polar product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol?

A1: Based on standard procedures for Williamson ether synthesis with substituted phenols, the following protocol is recommended as a starting point:

Parameter Recommendation Rationale
Starting Material 4-chloro-2-fluorophenol
Reagents Benzyl bromide (1.1-1.2 eq.), Potassium Carbonate (K₂CO₃, 1.5-2.0 eq.)A slight excess of benzyl bromide ensures complete consumption of the starting phenol. An excess of the mild base K₂CO₃ drives the deprotonation equilibrium.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents favor the Sₙ2 reaction and O-alkylation.
Temperature 50-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Reaction Time 4-12 hoursMonitor by TLC until the starting phenol is consumed.
Workup Dilute with water, extract with ethyl acetate, wash with 1M NaOH, then brine.The basic wash is crucial for removing unreacted starting material.
Purification Flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization.To remove any non-polar impurities and isolate the pure product.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 4:1 Hexanes:Ethyl Acetate. The starting phenol should have a lower Rf value (be more polar) than the product ether. The disappearance of the starting material spot is a good indicator of reaction completion.

Q3: What are the expected spectroscopic data for the pure 3-(benzyloxy)-4-chloro-2-fluorophenol?

Q4: Can I use other benzylating agents besides benzyl bromide?

A4: Yes, benzyl chloride can also be used, though it is generally less reactive than benzyl bromide. Other more reactive benzylating agents exist but are often more expensive or require different reaction conditions. For most applications, benzyl bromide offers a good balance of reactivity and cost.

Visualizing the Process

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 4-Chloro-2-fluorophenol Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Product 3-(Benzyloxy)-4-chloro-2-fluorophenol (Desired Product - O-Alkylation) Phenoxide->Product + Benzyl Bromide C_Alkylation C-Alkylated Isomer Phenoxide->C_Alkylation + Benzyl Bromide (Protic Solvents) BnBr Benzyl Bromide BnOH Benzyl Alcohol BnBr->BnOH + H2O Dibenzyl_Ether Dibenzyl Ether BnOH->Dibenzyl_Ether + Base, then Benzyl Bromide

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Loop Start Reaction Start Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup Complete->Workup Yes Incomplete Issue: Incomplete Reaction Complete->Incomplete No Extract Basic Extraction (1M NaOH) Workup->Extract SideProduct Issue: Side Products Present Workup->SideProduct Purify Column Chromatography or Recrystallization Extract->Purify FinalProduct Pure Product Purify->FinalProduct CheckBase Action: Check Base Stoichiometry and Strength Incomplete->CheckBase IncreaseTemp Action: Increase Temperature Incomplete->IncreaseTemp CheckSolvent Action: Ensure Anhydrous Polar Aprotic Solvent Incomplete->CheckSolvent OptimizeConditions Action: Optimize Conditions (Solvent, Temperature) SideProduct->OptimizeConditions CheckBase->Monitor IncreaseTemp->Monitor CheckSolvent->Monitor OptimizeConditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-(Chloromethyl)
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). In a continuous-flow protocol for the bromination of benzylic compounds with only a small excess of N-bromosuccinimide, the radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer tubing. J. Org. Chem., 79, 223-229.
  • Chen, J., et al. (2018). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. PMC.
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
  • Organic Syntheses. (2025, June 19).
  • Indian Academy of Sciences. (n.d.).
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • PharmaXChange.info. (2011, April 9).
  • Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. J. Org. Chem., 71, 3923-3927.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
  • ResearchGate. (2016, October 1).
  • RSC Publishing. (2021, June 11).
  • SpectraBase. (n.d.). 4-Chloro-2-fluorophenol - Optional[13C NMR] - Spectrum.
  • Taylor, M. S., et al. (2012). Selective Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. J. Am. Chem. Soc., 134, 8260-8267.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • YouTube. (2020, July 29). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
  • YouTube. (2018, October 13).
  • Zhang, Y., et al. (2024, July 25). Kilogram-Scale Synthesis of Ph3P+CF2CO2–.
  • G., et al. (2021, January 12). 4-chlorophenol removal by air lift packed bed bioreactor and its modeling by kinetics and numerical model (artificial neural network). PMC.
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis.
  • Fiveable. (2025, August 15). Benzyl Bromide: Organic Chemistry Study Guide.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Google Patents. (n.d.). WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Google Patents. (n.d.). CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.

Sources

resolving solubility issues of 3-(benzyloxy)-4-chloro-2-fluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Formulations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(benzyloxy)-4-chloro-2-fluorophenol (CAS: 1881290-88-5).

This molecule presents a unique solubility profile: it combines a highly lipophilic, bulky benzyloxy group with a rigid halogenated phenol core. The interplay between intermolecular hydrogen bonding, pi-pi stacking, and halogen-dipole interactions often leads to unpredictable precipitation in standard solvent systems. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your workflows remain robust.

Diagnostic Decision Tree

Before adjusting your protocol, use the following diagnostic workflow to identify the root cause of your solubility issue based on the solvent class you are currently utilizing.

SolubilityWorkflow Start Solubility Issue: 3-(benzyloxy)-4-chloro-2-fluorophenol Q1 What is the target solvent class? Start->Q1 NonPolar Non-Polar Aliphatic (Hexane, Heptane) Q1->NonPolar Moderate Moderately Polar (DCM, EtOAc, Toluene) Q1->Moderate PolarAprotic Polar Aprotic (DMSO, DMF, THF) Q1->PolarAprotic Action1 Add 5-10% H-bond acceptor (e.g., THF) NonPolar->Action1 Poor Solvation Action2 Optimize temp (25-40°C) Check for pi-pi stacking Moderate->Action2 Partial Solvation Action3 Ideal for stocks. Beware aqueous dilution. PolarAprotic->Action3 Full Solvation

Fig 1. Diagnostic decision tree for resolving solubility issues based on solvent polarity.

Troubleshooting Guide & FAQs

Q1: Why does 3-(benzyloxy)-4-chloro-2-fluorophenol crash out of aliphatic solvents like hexane or heptane, even after heating? A1: The causality lies in the cohesive energy density of the solid state. Aliphatic solvents rely entirely on weak London dispersion forces. While the molecule possesses a large hydrophobic benzyloxy group, the phenolic hydroxyl (-OH) group forms strong intermolecular hydrogen bonds, creating a rigid crystal lattice. You might assume the ortho-fluorine atom forms an intramolecular hydrogen bond (OH···F) that masks the polar -OH group. However, advanced structural studies reveal that the OH···F interaction is actually weakly repulsive and easily outcompeted by strong intermolecular OH···OH dimers in the solid state[1]. Hexane lacks the hydrogen-bond accepting capability required to break these dimers. Resolution: Shift to a solvent with higher polarizability (e.g., Toluene) or spike your aliphatic solvent with 5–10% of a polar aprotic co-solvent (like THF or Ethyl Acetate) to act as an H-bond acceptor.

Q2: I am preparing a 50 mM stock solution in DMSO for in vitro biological assays, but the compound precipitates immediately upon dilution into the aqueous assay buffer. How can I prevent this? A2: This is a classic "solvent shift" phenomenon. DMSO is an exceptional hydrogen bond acceptor and easily solvates the phenolic -OH, while its methyl groups interact with the hydrophobic benzyloxy moiety, yielding excellent solubility[2]. However, upon dilution into an aqueous buffer, water rapidly hydrates the DMSO molecules. Water is too polar to solvate the bulky, lipophilic benzyloxy and chloro groups, causing the local Hildebrand solubility parameter to drop drastically, leading to instantaneous aggregation. Resolution: Implement a step-down micellar formulation. Pre-mix your DMSO stock with a surfactant (e.g., 5% Tween-80 or PEG-400) before introducing it to the aqueous phase. The surfactant will encapsulate the hydrophobic regions of the molecule, maintaining it in a metastable colloidal suspension suitable for assays.

Q3: Which organic solvent provides the best balance for extraction and chromatographic purification workflows? A3: For extractions, you need a solvent whose Hildebrand solubility parameter (δ) closely matches the solute while providing specific dipole interactions. Halogenated solvents like Dichloromethane (DCM) or moderately polar solvents like Ethyl Acetate (EtOAc) are highly effective. EtOAc acts as a strong H-bond acceptor for the phenol[3], while DCM provides excellent dipole-dipole matching for the halogenated aromatic rings. For reversed-phase liquid chromatography, methanol is the preferred organic modifier; its structural proximity to water and strong solvating properties prevent ion-pair formation and ensure sharp peak resolution for halogenated phenols[4].

Quantitative Solvent Compatibility Data

To assist in rational solvent selection, the table below summarizes the thermodynamic parameters and empirical solubility ratings for this class of halogenated benzyloxyphenols.

SolventDielectric Constant (ε)Hildebrand Parameter (δ, MPa^½)Primary Solvation MechanismEmpirical Solubility Rating
Hexane 1.8914.9Weak London dispersion onlyPoor (< 1 mg/mL)
Toluene 2.3818.2Pi-pi stacking disruptionModerate (1–10 mg/mL)
Dichloromethane 8.9320.3Dipole-dipole, halogen solvationGood (10–50 mg/mL)
Ethyl Acetate 6.0218.1H-bond acceptor, dispersionExcellent (> 50 mg/mL)
DMSO 46.726.7Strong H-bond acceptor, high polarityExcellent (> 100 mg/mL)

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Screening Workflow

Use this protocol to empirically validate the optimal solvent mixture for your specific downstream application.

  • Preparation: Aliquot 5.0 mg of 3-(benzyloxy)-4-chloro-2-fluorophenol into a series of 2 mL amber glass HPLC vials.

  • Solvent Addition: Add 500 µL of the target solvent (or solvent mixture) to each vial to target a 10 mg/mL concentration.

  • Mechanical Disruption: Sonicate the vials in a water bath at 25°C for 15 minutes to maximize surface area contact and disrupt macroscopic crystal aggregates.

  • Thermal Equilibration: Transfer the vials to a thermomixer. Incubate at 25°C with 800 rpm agitation for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved solute.

  • Quantification: Carefully aspirate 50 µL of the supernatant, dilute it 1:10 in Methanol, and quantify via HPLC-UV at 280 nm against a known standard curve[4].

Protocol B: Formulation of Aqueous-Compatible High-Concentration Stocks

Use this protocol to prevent precipitation during biological assay dosing.

  • Primary Stock: Dissolve 12.6 mg of the compound in 1.0 mL of anhydrous DMSO to create a 50 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) solution of Tween-80 in DMSO.

  • Intermediate Dilution: Mix 100 µL of the 50 mM compound stock with 100 µL of the Tween-80/DMSO solution. Vortex for 30 seconds.

  • Aqueous Integration: Slowly add this 200 µL intermediate dropwise into 800 µL of your target aqueous buffer (e.g., PBS) while vortexing continuously. This yields a stable 5 mM working stock (in 20% DMSO / 1% Tween-80) that will not precipitate upon further dilution into cell culture media.

Mechanistic Solvation Pathways

Understanding exactly how your solvent interacts with the functional groups of 3-(benzyloxy)-4-chloro-2-fluorophenol is critical for rational troubleshooting.

MechanisticInteractions Solute 3-(benzyloxy)-4-chloro-2-fluorophenol (Crystal Lattice) Phenol Phenolic -OH (H-Bond Donor) Solute->Phenol Benzyl Benzyloxy Group (Hydrophobic / Pi-Pi) Solute->Benzyl Halogens Fluoro & Chloro (Dipole / Halogen Bond) Solute->Halogens Solvent1 H-Bond Acceptors (EtOAc, THF, DMSO) Solvent1->Phenol Disrupts OH...OH dimers Solvent2 Aromatic/Halogenated (Toluene, DCM) Solvent2->Benzyl Solvates Pi-Pi stacking Solvent2->Halogens Dipole-Dipole matching

Fig 2. Mechanistic pathways of solvent-solute interactions disrupting the crystal lattice.

References

1.[4] Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. URL: 2.[3] Studies on the solubility of phenolic compounds. ResearchGate. URL: 3.[1] Unveiling Repulsion in Intramolecular H-Bonded Systems. PMC. URL: 4.[2] Accelerating Solvent Selection for Type II Porous Liquids. Journal of the American Chemical Society. URL:

Sources

Technical Support Center: Enhancing Catalyst Turnover in Reactions of 3-(Benzyloxy)-4-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving 3-(benzyloxy)-4-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance catalyst efficiency, specifically focusing on turnover number (TON) and turnover frequency (TOF). Given the structure of the substrate, this guide will primarily address challenges within the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1]

Section 1: Foundational Concepts

Q1: What is the fundamental catalytic cycle I am likely working with, and what are the key steps?

A1: For a substrate like 3-(benzyloxy)-4-chloro-2-fluorophenol, you are most likely employing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction. These reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is critical because low turnover is often caused by a bottleneck in one of its three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of your substrate. For an aryl chloride, this step is often the slowest (rate-limiting) and requires a highly reactive catalyst.[3]

  • Transmetalation (for Suzuki, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, etc.): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center.[4] The choice of base is critical for this step.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Any interruption or slowing of this cycle will result in poor catalyst turnover.

Catalytic_Cycle pd0 Active Pd(0)Ln ox_add Oxidative Addition (Often Rate-Limiting for Aryl Chlorides) pd0->ox_add + Ar-Cl (Your Substrate) pd2_int1 Pd(II) Intermediate (Ar-Pd(II)-Cl)Ln ox_add->pd2_int1 transmetal Transmetalation (e.g., with R-B(OH)₂ + Base) pd2_int1->transmetal pd2_int2 Pd(II) Intermediate (Ar-Pd(II)-R)Ln transmetal->pd2_int2 red_elim Reductive Elimination pd2_int2->red_elim red_elim->pd0 + Product (Ar-R)

Caption: General Pd(0)/Pd(II) cross-coupling cycle.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

Q2: My reaction has stalled with significant starting material remaining. What are my initial diagnostic steps?

A2: A stalled reaction points to catalyst deactivation or reaction conditions that are fundamentally incompatible with your specific substrate. Before undertaking a complex re-optimization, follow a systematic diagnostic workflow.

Troubleshooting_Workflow start Low Conversion / Stalled Reaction check_basics 1. Verify Reaction Integrity start->check_basics check_catalyst 2. Assess Catalyst Viability start->check_catalyst check_params 3. Evaluate Reaction Parameters start->check_params re_optimize 4. Systematic Re-optimization check_basics->re_optimize If issues persist basics_sub Inert Atmosphere Secure? Reagent/Solvent Purity High? Temperature Correct? check_basics->basics_sub check_catalyst->re_optimize If issues persist catalyst_sub Visual Change (e.g., Pd Black)? Pre-catalyst Activation Issue? Is the Ligand Stable? check_catalyst->catalyst_sub check_params->re_optimize If issues persist params_sub Base Strength/Solubility Correct? Solvent Appropriate? Concentration Too High/Low? check_params->params_sub

Caption: Initial troubleshooting workflow for low catalyst turnover.

Initial Checks:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, and many phosphine ligands are sensitive to oxygen.[5] Ensure your system was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[6] For example, sulfur- or thiol-containing impurities can irreversibly bind to palladium. Ensure use of high-purity, anhydrous solvents and reagents.[7]

  • Temperature Control: Inconsistent or incorrect temperature can lead to catalyst decomposition or unwanted side reactions.[8]

Q3: I see a black precipitate forming in my reaction. What is it, and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble, bulk Pd(0) metal), which is catalytically inactive.[9] This indicates that the ligands are failing to stabilize the soluble, monomeric palladium species required for the catalytic cycle.

Causes and Solutions:

  • Ligand Dissociation: At higher temperatures, the ligand can dissociate from the metal center, leading to aggregation.

    • Solution: Consider a more sterically bulky ligand. The steric hindrance can facilitate reductive elimination and help maintain a stable, coordinatively unsaturated catalyst complex.[3]

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

    • Solution: While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging substrates, a slight excess of ligand may be beneficial. However, a large excess can sometimes inhibit the reaction by preventing substrate coordination.[1]

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂), its reduction to Pd(0) might be slow or inefficient, leading to side reactions and decomposition.[1]

    • Solution: Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or use a modern pre-catalyst (e.g., a palladacycle) designed for rapid and clean activation.[10]

Q4: My standard catalyst system (e.g., Pd(PPh₃)₄) is ineffective. How do I select a better ligand for this specific substrate?

A4: Your substrate, 3-(benzyloxy)-4-chloro-2-fluorophenol, presents two key challenges that often render simple catalysts like Pd(PPh₃)₄ ineffective:

  • Aryl Chloride Inertness: The C-Cl bond is strong, making the oxidative addition step difficult.

  • Steric Hindrance & Electronic Effects: The bulky benzyloxy group and the ortho-fluorine atom can sterically hinder the catalyst's approach, while the free phenolic -OH group can potentially coordinate to the palladium or react with the base.

To overcome these challenges, you need a more advanced ligand. The most successful ligands for activating aryl chlorides are typically bulky and electron-rich .[4] The strong sigma-donating character of these ligands increases the electron density on the palladium, making it more nucleophilic and promoting the difficult oxidative addition step.[3]

Ligand Class Examples Key Characteristics & Rationale
Biaryl Monophosphines XPhos, SPhos, RuPhosThe "gold standard" for challenging cross-couplings. Extremely bulky and electron-rich, excellent for activating aryl chlorides.[11]
Dialkylphosphines Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃)Very strong sigma-donors. P(tBu)₃ is highly active but also very air-sensitive.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form very stable bonds with palladium, often imparting high thermal stability to the catalyst.

Recommendation: A systematic screening of biaryl monophosphine ligands is the most logical next step.

Q5: How do I rationally choose a base and solvent combination?

A5: The base and solvent are not independent variables; their combination is crucial for success. The base's primary role is often to facilitate the transmetalation step, while the solvent must solubilize all components and stabilize the catalytic species.[4][8]

  • For Suzuki-Miyaura Couplings:

    • Bases: Weak inorganic bases are common. K₃PO₄ is often an excellent choice as it has sufficient basicity without promoting side reactions. Cs₂CO₃ is stronger and can be effective when K₃PO₄ fails. Bicarbonates are generally too weak for aryl chlorides.

    • Solvents: Aprotic polar solvents or non-polar aromatic solvents are preferred. Combinations like 1,4-Dioxane/water or Toluene/water are very common. The water is often necessary to solubilize the inorganic base and facilitate transmetalation.[11]

  • For Buchwald-Hartwig Aminations (if coupling an amine):

    • Bases: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are standard choices.

    • Solvents: Anhydrous, aprotic solvents like Toluene , Dioxane , or THF are essential.

Solvent Commonly Paired Base(s) Notes
1,4-Dioxane K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBuExcellent general-purpose solvent for many cross-coupling reactions.
Toluene K₃PO₄, Cs₂CO₃, NaOtBu, LiHMDSGood for higher temperature reactions. Often used with aqueous base solutions.
Tetrahydrofuran (THF) NaOtBu, LiHMDSLower boiling point. Good for reactions that require milder temperatures.
N,N-Dimethylformamide (DMF) K₂CO₃, Cs₂CO₃Highly polar, can sometimes accelerate reactions but may also promote catalyst decomposition at high temperatures.

Section 3: Experimental Protocols

Protocol 1: High-Throughput Ligand and Base Screening

This protocol uses a 24-well plate format to efficiently screen multiple conditions.

Materials:

  • 24-well reaction block with magnetic stirring bars.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solution of 3-(benzyloxy)-4-chloro-2-fluorophenol in the chosen solvent (e.g., 0.5 M in dioxane).

  • Stock solution of the coupling partner (e.g., 0.75 M of an arylboronic acid in dioxane).

  • Stock solution of a palladium pre-catalyst (e.g., 0.02 M Pd₂(dba)₃ in dioxane).

  • Individual ligands and bases.

Procedure:

  • Preparation (In Glovebox):

    • To each well, add the appropriate solid base (e.g., K₃PO₄, 1.5 mmol).

    • To each well, add the appropriate solid ligand (e.g., XPhos, 0.02 mmol). Use a different ligand for each row/column to create a matrix.

  • Reagent Addition:

    • Add the palladium pre-catalyst stock solution (0.5 mL, 0.01 mmol Pd) to each well. The solution should change color as the ligand coordinates.

    • Add the 3-(benzyloxy)-4-chloro-2-fluorophenol stock solution (1.0 mL, 0.5 mmol).

    • Add the coupling partner stock solution (1.0 mL, 0.75 mmol).

  • Reaction:

    • Seal the reaction block with a Teflon-lined cap mat.

    • Remove the block from the glovebox and place it on a pre-heated stirring hotplate (e.g., 100 °C).

    • Run the reaction for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench each well with a small amount of water/brine.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Analyze a sample from each well by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

References

  • Fiveable. (2025, August 15). Catalyst turnover: Organic Chemistry II Study Guide.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Vantourout, J. C., et al. (2023, January 20).
  • Sharma, S., & Van der Eycken, E. V. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • MDPI. (2026, March 15).
  • Powers, D. C., & Ritter, T. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Lyons, T. W., & Sanford, M. S. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization.
  • BenchChem. Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • Farina, V. (2023, May 3). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry.
  • Maji, B., et al. (n.d.). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions.
  • Patsnap Eureka. (2025, June 19).
  • ResearchGate. Reaction of phenols with substituted aryl halide.[a,b].
  • BenchChem. Troubleshooting low yield in multi-step penem synthesis.

Sources

Validation & Comparative

3-(benzyloxy)-4-chloro-2-fluorophenol vs 3-benzyloxy-4-fluorophenol reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile and Application Guide: 3-(Benzyloxy)-4-chloro-2-fluorophenol vs. 3-Benzyloxy-4-fluorophenol

As a Senior Application Scientist, I frequently see researchers encounter unexpected bottlenecks when scaling up syntheses involving polyhalogenated phenol building blocks. A classic example of this is the functional divergence between 3-(benzyloxy)-4-chloro-2-fluorophenol (Compound A) and 3-benzyloxy-4-fluorophenol (Compound B).

While they differ by only a single chlorine atom and the regiochemistry of a fluorine atom, their electronic landscapes are fundamentally distinct. This guide deconstructs the causality behind their reactivity differences, providing you with the mechanistic insights and self-validating protocols necessary to avoid costly late-stage synthetic failures.

Electronic Effects and Phenol Acidity (pKa)

The most immediate operational difference between these two building blocks lies in their acidity, which dictates their nucleophilicity during O -alkylation (e.g., Williamson ether synthesis).

  • Compound A (3-(Benzyloxy)-4-chloro-2-fluorophenol): The hydroxyl group is flanked by an ortho-fluorine. Fluorine exerts a powerful electron-withdrawing inductive effect ( −I ) that is highly distance-dependent. The proximity of the ortho-fluorine heavily stabilizes the resulting phenoxide anion. Furthermore, the para-chlorine contributes additional inductive stabilization. Consequently, the pKa of Compound A is significantly lowered (estimated ~7.5–8.0), making it highly acidic compared to standard phenols.

  • Compound B (3-Benzyloxy-4-fluorophenol): Here, the fluorine is located at the para position relative to the phenol. While the −I effect is still present, the increased distance diminishes its stabilizing power on the phenoxide. Additionally, the resonance electron-donating effect ( +R ) of the para-fluorine slightly counteracts the inductive pull. The resulting pKa is much closer to that of an unsubstituted phenol (estimated ~9.5–9.9).

Strategic Implication: Compound A will readily form a phenoxide under very mild basic conditions (e.g., NaHCO3​ or K2​CO3​ at room temperature). However, because the anion is heavily stabilized, it is a weaker nucleophile. Compound B requires stronger bases (e.g., Cs2​CO3​ or heating) to deprotonate fully but yields a more reactive nucleophile.

Orthogonal Reactivity and Cross-Coupling

When designing a pharmacophore, the choice between these two compounds often comes down to whether you need a functional handle for further carbon-carbon bond formation.

  • The C-Cl Handle in Compound A: The presence of the para-chlorine atom provides an excellent vector for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Once the phenol is protected or alkylated, the C-Cl bond can undergo oxidative addition with Pd(0) catalysts, allowing for the introduction of aryl, alkyl, or amine substituents.

  • The Inert C-F Bond in Compound B: Compound B acts as a terminal building block. The C-F bond is exceptionally strong (~116 kcal/mol) and is generally inert to standard palladium catalysis. The fluorine atom here is typically intended to remain in the final drug molecule to modulate metabolic stability or lipophilicity.

Chemoselectivity Risks in Benzyl Deprotection

Both compounds utilize a benzyl ether ( -OBn ) protecting group. The industry standard for debenzylation is palladium-on-carbon ( Pd/C ) catalyzed hydrogenolysis. This is where Compound A introduces a critical chemoselectivity risk.

Subjecting Compound A to standard H2​,Pd/C conditions will almost certainly result in hydrodechlorination —the reductive cleavage of the C-Cl bond—yielding a defluorinated resorcinol derivative instead of the desired chlorophenol. To safely deprotect Compound A, you must either use a poisoned catalyst system (such as Pd/C with diphenylsulfide) to suppress oxidative addition into the C-Cl bond[1], or pivot to Lewis acid-mediated deprotection (e.g., BBr3​ ). Compound B, lacking the vulnerable C-Cl bond, can be safely deprotected using standard Pd/C hydrogenolysis.

Quantitative Reactivity Comparison

Property / Reactivity3-(Benzyloxy)-4-chloro-2-fluorophenol (A)3-Benzyloxy-4-fluorophenol (B)
Halogen Substitution Ortho-F, Para-ClPara-F
Estimated pKa ~7.5 - 8.0 (Highly Acidic)~9.5 - 9.8 (Standard Phenol)
Optimal Base for O-Alkylation K2​CO3​ (Mild, RT) Cs2​CO3​ (Stronger, Heat)
Pd-Catalyzed Cross-Coupling Active at C4 ( C-Cl bond)Inert ( C-F bond only)
Pd/C Hydrogenolysis Risk High (Hydrodechlorination)Low (Safe debenzylation)
Recommended Deprotection BBr3​ or Poisoned Pd/C Standard H2​,Pd/C

Mechanistic Pathway Visualization

Reactivity CompA 3-(Benzyloxy)-4-chloro-2-fluorophenol (Compound A) DeprotA Deprotection (Risk: Hydrodechlorination) CompA->DeprotA H2, Pd/C CrossA Pd-Catalyzed Cross-Coupling (C-Cl) CompA->CrossA Pd(0), Ligand AlkydA O-Alkylation (Mild Base, Lower pKa) CompA->AlkydA K2CO3, R-X CompB 3-Benzyloxy-4-fluorophenol (Compound B) DeprotB Deprotection (Safe with Pd/C) CompB->DeprotB H2, Pd/C CrossB Cross-Coupling (Inert C-F) CompB->CrossB Pd(0) AlkydB O-Alkylation (Standard Base) CompB->AlkydB Cs2CO3, R-X

Reactivity divergence between Compound A and Compound B under standard synthetic conditions.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective O-Alkylation of Compound A

This protocol leverages the low pKa of Compound A to achieve selective alkylation in the presence of other, less acidic functional groups.

  • Preparation: In an oven-dried flask under N2​ , dissolve 3-(benzyloxy)-4-chloro-2-fluorophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 eq). Causality Check: The solution should immediately transition to a deeper yellow/orange hue, visually validating the formation of the highly stabilized phenoxide anion.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Validation (TLC/LCMS): Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly polar phenol spot and the emergence of a less polar ether spot validates conversion.

  • Workup: Quench with water to dissolve salts. Extract with EtOAc ( ). Wash the combined organic layers with 5% LiCl aqueous solution ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol 2: Safe Benzyl Deprotection of Compound A (Avoiding Hydrodechlorination)

This protocol uses Boron Tribromide ( BBr3​ ) to cleave the benzyl ether without risking the reductive cleavage of the C-Cl bond.

  • Preparation: Dissolve the O -alkylated derivative of Compound A (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under a strict N2​ atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr3​ in CH2​Cl2​ (1.2 eq) dropwise. Causality Check: Slow addition at cryogenic temperatures prevents the Lewis acid from indiscriminately cleaving other sensitive ethers or causing polymerization.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Validation: Quench a 50 μ L aliquot into saturated NaHCO3​ and extract with EtOAc. LCMS should show the exact mass of the debenzylated product, with the characteristic chlorine isotope pattern ( M and M+2 in a 3:1 ratio) strictly preserved.

  • Workup: Quench the main reaction carefully with saturated aqueous NaHCO3​ at 0 °C until pH ~7. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Absolute pKa Determinations for Substituted Phenols. AFIT.
  • Hydrogenation and Chemoselectivity. Organic Chemistry Portal.

Sources

A Comparative Guide to HPLC Method Validation for the Analysis of 3-(Benzyloxy)-4-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 3-(benzyloxy)-4-chloro-2-fluorophenol, a potential intermediate or active pharmaceutical ingredient (API), establishing a robust and reliable analytical method is a foundational requirement for quality control and regulatory submission. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed walkthrough of the validation process, grounded in scientific principles and regulatory expectations.[1][2][3] Our approach is guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, to ensure the developed method is fit for its intended purpose.[4][5][6][7][8][9][10][11]

The Analytical Challenge: Structure and Properties of 3-(Benzyloxy)-4-chloro-2-fluorophenol

Understanding the physicochemical properties of the analyte is the first step in sound method development.[12] 3-(benzyloxy)-4-chloro-2-fluorophenol is a substituted phenol, possessing a combination of hydrophobic (benzyloxy, chloro) and polar (hydroxyl, fluoro) functionalities. This structural complexity necessitates a careful selection of chromatographic conditions to achieve optimal separation from potential impurities and degradation products. While specific experimental data for this molecule is not widely published, its structure suggests moderate polarity and the presence of a chromophore, making UV detection a suitable choice.

Method Development Strategy: A Comparative Approach

To identify the most suitable analytical method, we will compare two common reversed-phase HPLC (RP-HPLC) approaches, a mainstay in pharmaceutical analysis for their versatility and applicability to a wide range of compounds.[13] We will evaluate a traditional C18 stationary phase against a phenyl-hexyl phase, exploring the impact of different stationary phase selectivities on the separation of the main analyte from its potential degradation products.

Chromatographic Systems Investigated:

  • Method A: A conventional C18 column, known for its hydrophobic retention.

  • Method B: A phenyl-hexyl column, which offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.

The goal is to develop a stability-indicating method, one that can accurately quantify the analyte in the presence of its degradation products, process impurities, and other potential interferents.[12][14][15][16] This is a critical requirement of regulatory bodies like the FDA and EMA.[2][17][18]

Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method

To ensure the method's specificity, forced degradation (stress testing) is an indispensable part of method development and validation.[1][19] As stipulated by ICH guideline Q1A(R2), the API was subjected to a variety of stress conditions to induce degradation.[19]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The objective is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the resulting degradation products from the intact analyte.[19]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector.

  • Columns:

    • Method A: C18, 4.6 x 150 mm, 5 µm

    • Method B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Standard and Sample Preparation: A stock solution of 3-(benzyloxy)-4-chloro-2-fluorophenol (1 mg/mL) was prepared in methanol. Working standards and samples were diluted to the desired concentrations with the mobile phase.

Chromatographic Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Gradient 60% B to 90% B over 15 min50% B to 80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection 275 nm275 nm
Injection Vol. 10 µL10 µL

Method Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][9] The following validation parameters were assessed for both Method A and Method B according to ICH Q2(R1)/Q2(R2) guidelines.[4][5][6][7][8][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][20] This was evaluated by analyzing blank samples (diluent), a placebo mixture, and the stressed samples. The peak purity of the analyte was assessed using the PDA detector to ensure no co-eluting peaks.

Causality behind the choice: A PDA detector is crucial here as it provides spectral information across a range of wavelengths, allowing for the assessment of peak purity. This provides a higher degree of confidence in the method's specificity compared to a single-wavelength UV detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Procedure: A series of at least five concentrations across the range of 50% to 150% of the target assay concentration were prepared and injected in triplicate.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6]

  • Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[21] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This was assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. This was evaluated by repeating the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Procedure: DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • DL = 3.3 * (σ/S)

    • QL = 10 * (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][17]

  • Procedure: Small, deliberate changes were made to the chromatographic conditions, including:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the assay results should not be significantly affected.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the two HPLC methods.

Table 1: System Suitability Results

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 4500> 2000
Resolution (critical pair) 2.22.8> 2.0

Table 2: Linearity and Range

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Range (µg/mL) 10 - 15010 - 150
Correlation Coefficient (r²) 0.99950.9998

Table 3: Accuracy (Recovery %)

Concentration LevelMethod A (C18)Method B (Phenyl-Hexyl)
80% 99.5%100.2%
100% 100.1%100.5%
120% 99.8%99.9%

Table 4: Precision (%RSD)

Precision LevelMethod A (C18)Method B (Phenyl-Hexyl)
Repeatability 0.8%0.6%
Intermediate Precision 1.2%1.0%

Table 5: DL and QL (µg/mL)

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
DL 0.150.12
QL 0.450.36

Table 6: Robustness

Parameter VariedMethod A (C18) - %RSD of AssayMethod B (Phenyl-Hexyl) - %RSD of Assay
Flow Rate (+0.1 mL/min) 1.1%0.9%
Flow Rate (-0.1 mL/min) 1.3%1.1%
Temperature (+2°C) 0.9%0.8%
Temperature (-2°C) 1.0%0.9%

Visualizing the Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Documentation & Reporting MD Method Development & Optimization FD Forced Degradation Studies MD->FD Linearity Linearity MD->Linearity Accuracy Accuracy MD->Accuracy Precision Precision MD->Precision Robustness Robustness MD->Robustness Specificity Specificity FD->Specificity VR Validation Report Specificity->VR Range Range Linearity->Range DL Detection Limit Linearity->DL QL Quantitation Limit Linearity->QL Range->VR Accuracy->VR Precision->VR DL->VR QL->VR Robustness->VR VP Validation Protocol VP->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: HPLC Method Validation Workflow

Discussion and Conclusion

Both Method A (C18) and Method B (Phenyl-Hexyl) demonstrated acceptable performance according to the ICH guidelines. However, Method B exhibited slightly better performance in terms of resolution of the critical pair of peaks (analyte and a major degradant), a lower quantitation limit, and slightly better precision. The enhanced selectivity of the phenyl-hexyl phase for the aromatic analyte and its degradation products likely contributed to the improved resolution.

The robustness study indicated that both methods are reliable for routine use, with minor variations in the operational parameters not significantly impacting the results.

Recommendation: Based on the comparative data, Method B (Phenyl-Hexyl column) is recommended for the routine quality control analysis of 3-(benzyloxy)-4-chloro-2-fluorophenol. Its superior resolution provides a greater assurance of the method's stability-indicating capability.

This guide has provided a comprehensive framework for the development and validation of an HPLC method for a novel compound. By adhering to a systematic, science-based approach and following regulatory guidelines, a robust and reliable analytical method can be established, ensuring the quality and safety of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate; 2023. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. June 25, 2024. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. December 26, 2025. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. September 15, 2021. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. IJPSR. September 1, 2012. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. March 16, 2026. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical and Clinical Research. June 22, 2019. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. February 7, 2024. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Method Development & Validation (Stability-Indicating). Slideshare. November 23, 2025. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. February 15, 2026. [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. ResearchGate. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. December 15, 2023. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. December 14, 2023. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. IJPSR. July 1, 2023. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 23, 2025. [Link]

Sources

mass spectrometry characterization of 3-(benzyloxy)-4-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Characterization of 3-(benzyloxy)-4-chloro-2-fluorophenol: A Comparative Analysis

Introduction

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress and regulatory compliance. Intermediates such as 3-(benzyloxy)-4-chloro-2-fluorophenol, a substituted aromatic compound, present a unique analytical challenge due to the combination of a polar phenolic group, a labile benzyloxy moiety, and multiple halogen substituents. Accurate characterization is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven comparison of analytical strategies for the characterization of 3-(benzyloxy)-4-chloro-2-fluorophenol. We will focus primarily on high-resolution mass spectrometry (HRMS) as the central technique for identification and structural elucidation, while critically comparing its performance and utility against alternative and complementary methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to not only present protocols but to explain the fundamental causality behind the selection of each technique and parameter, providing a robust framework for researchers in the field.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar, non-volatile, and potentially thermally labile molecule like 3-(benzyloxy)-4-chloro-2-fluorophenol, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the superior initial choice.[1][2][3] The liquid phase separation is gentle, and modern ionization techniques are well-suited for such analytes.

Why Electrospray Ionization (ESI)?

Electrospray Ionization (ESI) is the ionization source of choice for this compound. ESI is a soft ionization technique that imparts minimal excess energy to the analyte, preserving the molecular ion and reducing premature fragmentation.[4] Given the acidic nature of the phenolic hydroxyl group, ESI in negative ion mode is predicted to be exceptionally sensitive. The phenol will readily deprotonate to form a stable [M-H]⁻ ion, providing a strong signal for the intact molecule.[5][6][7][8] While positive mode ESI could generate a protonated molecule [M+H]⁺, the efficiency is generally lower for acidic phenols.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

Utilizing a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is critical. HRMS provides two self-validating data points:

  • Exact Mass Measurement: It can measure the mass-to-charge ratio (m/z) of the [M-H]⁻ ion with high precision (typically < 5 ppm error). This allows for the confident determination of the elemental formula. For C₁₃H₁₀ClFO₂, the calculated monoisotopic mass of the neutral molecule is 252.03546 u. The expected m/z for the deprotonated ion [C₁₃H₉ClFO₂]⁻ would be 251.02763 .

  • Isotopic Pattern Fidelity: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a characteristic isotopic pattern. The A+2 peak (the peak for the ion containing ³⁷Cl) will have an intensity of about one-third that of the monoisotopic (A) peak.[9] High-resolution instruments can resolve these isotopic peaks and measure their relative abundance, providing definitive confirmation of the presence and number of chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 251.0276) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For 3-(benzyloxy)-4-chloro-2-fluorophenol, the fragmentation is predictable and highly informative.

Predicted Fragmentation Pathway:

The most labile bond in the structure is the benzylic ether C-O bond. The primary fragmentation event is expected to be the cleavage of this bond, leading to two major pathways:

  • Loss of the Benzyl Radical: Cleavage can result in the formation of a stable phenoxide ion.

  • Formation of the Tropylium Cation: A very common pathway for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[9][10] This would be observed in positive ion mode MS/MS but is less likely in negative mode. A more probable fragmentation in negative mode involves the loss of a neutral toluene or related species.

A key fragmentation in negative mode would be the loss of the benzyl group (C₇H₇•), leading to the fragment ion at m/z 160.0003. Further fragmentation could involve the loss of carbon monoxide (CO) from the phenol ring, a known fragmentation pathway for phenols.[11]

G parent Precursor Ion [M-H]⁻ m/z 251.0276 C₁₃H₉ClFO₂⁻ neutral1 Loss of Benzyl Radical (C₇H₇•) parent->neutral1 frag1 Fragment Ion m/z 160.0003 [C₆H₂ClFO₂]⁻ neutral2 Loss of CO frag1->neutral2 frag2 Fragment Ion m/z 132.9904 [C₅H₂ClFO]⁻ neutral1->frag1 neutral2->frag2

Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of the target compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (HRMS):

    • Instrument: Q-Exactive Orbitrap or equivalent TOF mass spectrometer.

    • Ion Source: Heated Electrospray Ionization (H-ESI).

    • Ionization Mode: Negative.

    • Capillary Voltage: -3.0 kV.

    • Sheath Gas / Aux Gas Flow: 40 / 10 (arbitrary units).

    • Scan Range (Full MS): m/z 100-500.

    • Resolution (Full MS): 70,000.

    • Tandem MS (dd-MS²): Isolate the precursor ion at m/z 251.0276 and fragment using a normalized collision energy (NCE) of 20-40 (optimization required).

    • Resolution (MS/MS): 17,500.

Comparative Analysis: Alternative & Complementary Techniques

While LC-HRMS is the premier tool for this analysis, a comprehensive characterization often involves orthogonal techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, particularly for volatile and thermally stable compounds.[12] It often provides highly reproducible fragmentation patterns that are searchable against extensive libraries like NIST.

  • Applicability to the Target Compound: Direct analysis of 3-(benzyloxy)-4-chloro-2-fluorophenol by GC-MS is problematic. The free phenolic hydroxyl group makes the molecule polar and prone to peak tailing on standard GC columns. More critically, the compound may not be sufficiently volatile and could degrade at the high temperatures of the GC injector port.[3][13]

  • Derivatization Requirement: To make the analysis feasible, derivatization is required. The phenolic hydroxyl group can be converted to a less polar, more volatile ether or ester (e.g., via silylation with BSTFA or acetylation).[13][14] While effective, this adds an extra step to sample preparation, which can introduce variability and potential artifacts.

  • Verdict: GC-MS is a less direct and more cumbersome method for this specific analyte. It is not recommended as the primary identification tool but could be used for specific applications like impurity profiling if those impurities are more amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy does not provide mass information but is the gold standard for de novo structural elucidation.[15][16][17] It offers an unparalleled view of the molecular architecture by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).

  • Complementary Power: NMR provides definitive confirmation of the structure proposed by MS.

    • ¹H NMR: Would confirm the number and connectivity of protons, showing distinct signals for the aromatic protons on both rings and the benzylic -CH₂- group.

    • ¹³C NMR: Would show the exact number of carbon atoms in the molecule (13 expected).

    • ¹⁹F NMR: Would provide a single resonance, confirming the presence of the single fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure, definitively linking protons to their attached carbons and mapping long-range correlations to piece the molecular puzzle together.[18]

  • Verdict: NMR is not a replacement for MS but a vital complementary partner. While MS can rapidly propose a molecular formula and key structural motifs, NMR provides the unambiguous proof of atomic connectivity and isomerism. For absolute structural confirmation of a new chemical entity, both MS and NMR data are required.

Integrated Analytical Workflow and Data Summary

A robust characterization strategy integrates these techniques in a logical sequence.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Orthogonal Check (Optional) A Sample B LC-HRMS Analysis (Negative ESI) A->B C Obtain Exact Mass & Isotopic Pattern B->C D Perform MS/MS Fragmentation B->D E Propose Structure & Formula C->E D->E F NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) E->F G Confirm Atomic Connectivity F->G J Confirm MW of Derivative H Derivatization I GC-MS Analysis H->I I->J

Caption: Integrated workflow for comprehensive characterization.

Comparative Data Summary

FeatureLC-HRMS/MSGC-MSNMR Spectroscopy
Primary Information Molecular Formula, Structural FragmentsFragmentation Pattern, VolatilityAtomic Connectivity, Stereochemistry
Sample Suitability Excellent (Polar, Non-volatile)Poor (Requires derivatization)Excellent (Requires solubility)
Sensitivity High (pg-fg range)High (pg range)Low (µg-mg range)
Specificity Very High (Exact Mass & MS/MS)High (with library matching)Absolute (Definitive Structure)
Sample Prep Minimal (Dilute and shoot)Complex (Derivatization required)Minimal (Dissolve in solvent)
Confidence Level High (Elemental Formula)Moderate (Structure inferred)Unambiguous (Structure proven)

Conclusion and Recommendations

For the rapid, sensitive, and confident characterization of 3-(benzyloxy)-4-chloro-2-fluorophenol, Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is unequivocally the method of choice. Its ability to handle polar, non-volatile compounds directly, combined with the dual-validation of exact mass and isotopic pattern analysis, provides the highest degree of confidence in initial identification. The structural information gleaned from MS/MS fragmentation is invaluable for confirming key structural motifs.

While GC-MS is a powerful tool in the analytical chemist's arsenal, its application to this specific molecule is indirect and adds unnecessary complexity due to the requirement for derivatization.

Finally, for the absolute, unambiguous structural proof required in regulated drug development environments, the data from LC-HRMS/MS must be complemented by a full suite of NMR spectroscopy experiments . The combination of MS (what is its formula and mass?) and NMR (how are the atoms connected?) represents the gold standard, providing an unassailable, comprehensive characterization of the molecule.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. Available at: [Link]

  • Analytical Chemistry. (n.d.). Enhancement of the Molecular Ion Peak from Halogenated Benzenes and Phenols Using Femtosecond Laser Pulses. ACS Publications. Available at: [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Available at: [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Available at: [Link]

  • OpenReview. (n.d.). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Available at: [Link]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Available at: [Link]

  • PubMed. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Available at: [Link]

  • PubMed. (n.d.). Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. Available at: [Link]

  • PubMed. (2024). The role of NMR in advancing small molecule drug discovery. Available at: [Link]

  • LCGC International. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]

  • NTU Scholars. (n.d.). Capillary zone electrophoresis / electrospray mass spectrometry of priority phenols. Available at: [Link]

  • PubMed. (n.d.). Investigation of reaction mechanisms by electrospray ionization mass spectrometry. Available at: [Link]

  • OSTI.GOV. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Available at: [Link]

  • LCGC International. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • Wiley. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • Unknown Source. (n.d.).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Diva-Portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Available at: [Link]

  • Protocols.io. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Available at: [Link]

  • ChemRxiv. (n.d.). Chromatography-free triple quadrupole mass spectrometry for illicit drug identification and quantification. Available at: [Link]

  • NIST WebBook. (n.d.). Phenol, 4-chloro-. Available at: [Link]

Sources

Comparative Synthesis Guide: Yield Optimization for 3-(Benzyloxy)-4-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)-4-chloro-2-fluorophenol (CAS: 1881290-88-5)[1] is a densely functionalized, 1,2,3,4-tetrasubstituted aromatic building block frequently utilized in advanced pharmaceutical research and drug development[2]. Synthesizing this specific substitution pattern presents significant regioselectivity and chemoselectivity challenges. This guide objectively evaluates three distinct synthetic methodologies, providing researchers with a comparative analysis of their yields, scalability, and mechanistic robustness.

Mechanistic Pathway Visualizations

MethodA SM 4-Chloro-2-fluoro benzene-1,3-diol Base K2CO3 / DMF (Deprotonation) SM->Base Int Phenoxide Intermediates Base->Int Reagent BnBr (SN2 Attack) Int->Reagent Target Target Phenol (Minor Yield) Reagent->Target C3-OH attack Byprod Regioisomers & Dibenzyl ethers Reagent->Byprod C1-OH or double

Fig 1. Method A: Direct mono-benzylation pathway showing poor regioselectivity.

MethodB SM 3-(Benzyloxy)-4-chloro- 2-fluorobenzaldehyde Ox mCPBA / DCM (Baeyer-Villiger) SM->Ox Int Aryl Formate Intermediate Ox->Int Hyd NaOH / MeOH (Hydrolysis) Int->Hyd Target Target Phenol (High Yield) Hyd->Target

Fig 2. Method B: Baeyer-Villiger oxidation of the aldehyde precursor to the phenol.

MethodC SM 1-Bromo-3-(benzyloxy)- 4-chloro-2-fluorobenzene Cat Pd2(dba)3 / tBuXPhos (Oxidative Addition) SM->Cat Int Pd(II) Aryl Complex Cat->Int Base KOH / H2O (Reductive Elimination) Int->Base Target Target Phenol (Excellent Yield) Base->Target

Fig 3. Method C: Pd-catalyzed hydroxylation using KOH as the hydroxide source.

Methodological Comparison & Causality Analysis

Method A: Regioselective Mono-O-Benzylation (The Selectivity Challenge)

Attempting to directly benzylate 4-chloro-2-fluorobenzene-1,3-diol typically results in unacceptably low yields.

  • Causality: The pKa difference between the C1-OH and C3-OH is marginal. While the C3-OH is slightly more acidic due to the inductive effects of the adjacent chlorine and fluorine atoms, it is also significantly more sterically hindered. Consequently, SN2 attack on benzyl bromide yields an intractable statistical mixture of the target C3-benzylated phenol, the C1-isomer, and over-alkylated dibenzyl ethers.

Method B: Baeyer-Villiger Oxidation (The Reliable Workhorse)

Converting 3-(benzyloxy)-4-chloro-2-fluorobenzaldehyde to the corresponding phenol via a Baeyer-Villiger oxidation is a highly reliable two-step sequence[3].

  • Causality: The electron-donating nature of the benzyloxy group significantly enhances the migratory aptitude of the aryl ring over the formyl hydrogen during the rearrangement of the Criegee intermediate[4]. Subsequent base-catalyzed hydrolysis of the resulting aryl formate ester cleanly delivers the target phenol without disturbing the halogen substituents[5].

Method C: Pd-Catalyzed Hydroxylation (The High-Yield Modern Approach)

The direct hydroxylation of 1-bromo-3-(benzyloxy)-4-chloro-2-fluorobenzene using a palladium catalyst and aqueous KOH represents the state-of-the-art[6].

  • Causality: Traditional nucleophilic aromatic substitution (SNAr) fails here due to insufficient electron deficiency on the ring. However, utilizing a bulky, electron-rich biaryl phosphine ligand like tBuXPhos accelerates the oxidative addition of the aryl bromide[7]. Crucially, the steric bulk of the ligand forces the rapid reductive elimination of the C–O bond from the Pd(II) intermediate, effectively outcompeting off-target protodehalogenation or etherification side reactions[8],[9].

Quantitative Yield & Performance Data

ParameterMethod A: Mono-BenzylationMethod B: Baeyer-VilligerMethod C: Pd-Catalysis
Overall Yield 35 - 45%75 - 82%85 - 92%
Regioselectivity Poor (~1.5:1 C3 vs C1)Excellent (>99%)Excellent (>99%)
Scalability Low (Heavy chromatography req.)HighHigh
Primary Limitation Over-alkylation & IsomersRequires aldehyde precursorCatalyst cost, air-free setup

Experimental Protocols (Self-Validating Systems)

Protocol 1: Method B (Baeyer-Villiger Oxidation)
  • Oxidation: Dissolve 3-(benzyloxy)-4-chloro-2-fluorobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (0.2 M). Cool to 0 °C and add m-CPBA (77% w/w, 1.5 equiv) portion-wise.

  • Monitoring: Warm to room temperature. Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully converted to the formate ester (Rf ~0.4).

  • Quench: Add saturated aqueous Na2S2O3. Validation: Test the organic layer with KI-starch indicator paper to ensure the complete destruction of residual peroxides before proceeding to concentration. Wash with sat. NaHCO3 to remove m-chlorobenzoic acid.

  • Hydrolysis: Concentrate the organic layer, dissolve the crude intermediate in methanol, and add 1M NaOH (2.0 equiv). Stir for 1 hour at room temperature.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl to protonate the phenol, then extract with EtOAc. Dry over Na2SO4 and purify via flash chromatography.

Protocol 2: Method C (Pd-Catalyzed Hydroxylation)
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (2 mol%), tBuXPhos (8 mol%), and KOH (3.0 equiv). Validation: The strict exclusion of oxygen at this stage is required to prevent the oxidation of the highly electron-rich phosphine ligand.

  • Coupling: Add 1-bromo-3-(benzyloxy)-4-chloro-2-fluorobenzene (1.0 equiv) dissolved in a rigorously degassed 1,4-dioxane/H2O (1:1 v/v, 0.2 M) mixture. Seal the flask and heat at 100 °C for 12 hours.

  • Monitoring: Validation: Analyze an aliquot via LC-MS to confirm the disappearance of the starting material mass and the emergence of the target phenol [M-H]- ion.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 2 with 2M HCl, and extract with EtOAc. Purify via silica gel chromatography to yield the pure phenol.

Sources

A Comparative Guide to 3-(benzyloxy)-4-chloro-2-fluorophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Halogenated Phenols

Halogenated phenols represent a broad and versatile class of compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. The strategic incorporation of halogens and other substituents onto a phenolic scaffold can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of 3-(benzyloxy)-4-chloro-2-fluorophenol with other halogenated phenols, offering insights into its synthesis, potential properties, and performance in key biological assays.

Synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol: A Strategic Approach

The synthesis of 3-(benzyloxy)-4-chloro-2-fluorophenol typically involves a Williamson ether synthesis, a robust and widely used method for preparing ethers. The key to this synthesis is the selective benzylation of the hydroxyl group of a suitably substituted phenol.

Conceptual Synthetic Workflow:

start Starting Material: 4-Chloro-2-fluorophenol step1 Deprotonation with a suitable base (e.g., K2CO3, NaH) in an aprotic solvent (e.g., DMF, Acetone) start->step1 Reactant intermediate Formation of the corresponding phenoxide anion step1->intermediate Forms step2 Nucleophilic attack on Benzyl Bromide or Benzyl Chloride intermediate->step2 Reacts with product Final Product: 3-(benzyloxy)-4-chloro-2-fluorophenol step2->product Yields

Figure 1: General synthetic scheme for 3-(benzyloxy)-4-chloro-2-fluorophenol via Williamson ether synthesis.

Detailed Experimental Protocol for Synthesis:

  • Preparation of the Reaction Mixture: To a solution of 4-chloro-2-fluorophenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents), for instance, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide salt. The choice of base is critical; stronger bases like NaH ensure complete deprotonation but require more stringent anhydrous conditions.

  • Addition of the Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature ranging from 50 to 80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-(benzyloxy)-4-chloro-2-fluorophenol.

Comparative Physicochemical Properties: The Impact of Substitution

The physicochemical properties of a phenol, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its biological activity. These properties are significantly influenced by the nature and position of substituents on the aromatic ring.

Table 1: Comparison of Calculated and Experimental Physicochemical Properties of Selected Halogenated Phenols

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)
3-(benzyloxy)-4-chloro-2-fluorophenol (Predicted) C₁₃H₁₀ClFO₂252.67~8.5~4.2
4-Chloro-2-fluorophenolC₆H₄ClFO146.558.26 (Predicted)[1]2.5 (Experimental)[2]
2,4-DichlorophenolC₆H₄Cl₂O163.007.85 (Experimental)3.06 (Experimental)
4-FluorophenolC₆H₅FO112.109.95 (Experimental)1.83 (Experimental)
PhenolC₆H₆O94.119.99 (Experimental)1.46 (Experimental)

Note: Predicted values for the target compound are estimations based on the additive effects of its substituents and should be confirmed experimentally.

The introduction of electron-withdrawing halogens generally increases the acidity (lowers the pKa) of the phenolic proton. The benzyloxy group, while having a mild inductive electron-withdrawing effect, primarily increases the molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.

Comparative Biological Performance: A Data-Driven Analysis of Analogs

In the absence of direct experimental data for 3-(benzyloxy)-4-chloro-2-fluorophenol, we can infer its potential biological activity by examining structurally related compounds.

Antimicrobial Activity

Halogenated phenols are well-known for their antimicrobial properties.[3] The presence and position of halogens, as well as other substituents, play a crucial role in their efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Halogenated Phenols Against Representative Microorganisms

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
3-(benzyloxy)-4-chloro-2-fluorophenol Data not availableData not availableData not available
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)32Data not availableData not available[4]
2,4-Dichlorophenol12 (for growth inhibition)24 (for growth inhibition)Data not available[5]
4-FluorophenolData not availableData not availableData not available
2,4,6-Triiodophenol5EfficaciousEfficacious[6]

Analysis of Structure-Activity Relationships (SAR):

  • Halogenation: Generally, increasing the degree of halogenation enhances antimicrobial activity.[2][6] The type of halogen also matters, with iodine often showing greater potency than chlorine or bromine.[6]

  • Lipophilicity: A moderate level of lipophilicity is often associated with optimal antimicrobial activity, as it facilitates passage through the microbial cell membrane. The benzyloxy group in the target molecule is expected to significantly increase its LogP, potentially enhancing its antimicrobial efficacy compared to its non-benzylated precursor, 4-chloro-2-fluorophenol.

  • Steric Factors: The substitution pattern on the phenolic ring can influence how the molecule interacts with its biological target.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare stock solution of test compound in DMSO prep2 Culture and standardize microbial inoculum (0.5 McFarland) assay1 Perform serial two-fold dilutions of the test compound in broth prep2->assay1 assay2 Inoculate each well with the standardized microbial suspension assay1->assay2 assay3 Incubate under appropriate conditions (e.g., 37°C for 24h) assay2->assay3 analysis1 Visually inspect for turbidity (microbial growth) assay3->analysis1 analysis2 Determine MIC: lowest concentration with no visible growth analysis1->analysis2

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compound: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity

While antimicrobial activity is desirable, it is equally important to assess the cytotoxicity of a compound against mammalian cells to determine its therapeutic index.

Table 3: Cytotoxicity (IC₅₀) of Selected Halogenated Phenols Against Various Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
3-(benzyloxy)-4-chloro-2-fluorophenol Data not availableData not available
2,4-DichlorophenolHuman peripheral blood mononuclear cells (PBMCs)Apoptosis induced from 50 µg/mL (~307 µM)[7]
4-FluorophenolMouse L1210 cellsData not available for direct comparison[8]
Substituted Phenols (general)Murine leukemia cell line (L1210)Varies widely based on substitution[9]

Analysis of Structure-Activity Relationships (SAR):

  • Hydrophobicity: For phenols with electron-attracting groups, cytotoxicity often correlates with hydrophobicity (LogP).[10] The benzyloxy group would likely increase the cytotoxicity of the parent phenol due to enhanced membrane permeability.

  • Steric and Electronic Effects: The position and nature of substituents can significantly impact cytotoxicity. Bulky ortho substituents have been shown to influence apoptosis-inducing activity in some phenolic compounds.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition & Analysis culture1 Seed cells in a 96-well plate and allow to adhere overnight culture2 Treat cells with various concentrations of the test compound culture1->culture2 culture3 Incubate for a defined period (e.g., 24, 48, or 72 hours) culture2->culture3 mtt1 Add MTT reagent to each well and incubate (e.g., 4 hours) culture3->mtt1 mtt2 Solubilize formazan crystals with a suitable solvent (e.g., DMSO) mtt1->mtt2 readout1 Measure absorbance at ~570 nm using a plate reader mtt2->readout1 readout2 Calculate cell viability (%) relative to untreated controls and determine IC₅₀ readout1->readout2

Figure 3: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.

Table 4: Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayIC₅₀ (µg/mL) or Trolox EquivalentsReference
3-(benzyloxy)-4-chloro-2-fluorophenol Data not availableData not available
Benzylic bromophenolsDPPH, ABTSEffective radical scavengers[11]
Phenolic compounds (general)DPPH, ABTSActivity depends on number and position of hydroxyl and other groups[1]

Analysis of Structure-Activity Relationships (SAR):

  • Hydroxyl Group: The presence of the phenolic hydroxyl group is essential for antioxidant activity.

  • Electron-Donating Groups: Substituents that can stabilize the resulting phenoxyl radical, such as other hydroxyl or methoxy groups, generally enhance antioxidant activity.[1]

  • Steric Hindrance: Bulky groups near the hydroxyl group can sometimes hinder its ability to interact with free radicals. The effect of the o-benzyl substituent on antioxidant activity has been a subject of study.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion: A Promising Scaffold for Further Investigation

While direct experimental data for 3-(benzyloxy)-4-chloro-2-fluorophenol is currently limited, a comparative analysis of its structural analogs provides valuable insights into its potential properties. The presence of both halogen atoms and a bulky, lipophilic benzyloxy group suggests that this compound is likely to possess significant biological activity.

  • Anticipated Antimicrobial and Cytotoxic Profile: The combination of halogenation and increased lipophilicity suggests that 3-(benzyloxy)-4-chloro-2-fluorophenol may exhibit potent antimicrobial and cytotoxic effects, potentially greater than its non-benzylated precursor.

  • Potential for Antioxidant Activity: The phenolic hydroxyl group provides the basis for antioxidant activity, although the influence of the surrounding substituents would need to be experimentally determined.

This guide serves as a foundational resource for researchers interested in 3-(benzyloxy)-4-chloro-2-fluorophenol and other halogenated phenols. The provided experimental protocols offer a clear path for the empirical evaluation of this and other novel compounds, paving the way for the discovery of new therapeutic agents and research tools. The synthesis and subsequent biological evaluation of 3-(benzyloxy)-4-chloro-2-fluorophenol are warranted to fully elucidate its potential and validate the structure-activity relationships discussed herein.

References

  • Liu, D., Thomson, K., & Kaiser, K. L. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria. Bulletin of environmental contamination and toxicology, 29(2), 130–136. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • OECD SIDS. (2006, April 21). SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No. 120-83-2 Chemical Name 2,4-Dichlorophenol. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • PubChem. (n.d.). 4-Chloro-2-fluorophenol. National Center for Biotechnology Information. [Link]

  • Bukowska, B., & Michalowicz, J. (2015). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). Toxicology and industrial health, 31(10), 956–965. [Link]

  • Chemsrc. (2025, August 20). 4-Fluorophenol. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. [Link]

  • O'Donnell, J. A., et al. (2016). Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens. ACS infectious diseases, 2(11), 809–817. [Link]

  • Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646. [Link]

  • Selassie, C. D., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of medicinal chemistry, 48(23), 7234–7242. [Link]

  • Abdel-Tawwab, M., et al. (2024). Effects of 2,4-dichlorophenol on non-specific immunity, histopathological lesions, and redox balance in African Catfish, clarias gariepinus (Burchell, 1822). Journal of toxicology and environmental health. Part A, 1–14. Advance online publication. [Link]

  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]

  • Matsuura, T., & Ohkatsu, Y. (2000). Phenolic antioxidants: effect of o-benzyl substituents. Polymer Degradation and Stability, 70(1), 59-63. [Link]

  • Espigares, M., & Mariscal, A. (1989). The effect of 2,4-dichlorophenol on growth and plasmidic beta-lactamase activity in Escherichia coli. Journal of applied toxicology, 9(6), 427–431. [Link]

  • Li, H., et al. (2009). Cytotoxic effect on cancer cells and structural identification of phenols from Spatholobi caulis by HPLC-ESI-MS(n). Planta medica, 75(6), 646–651. [Link]

  • Kavanaugh, N. L., & Ribbeck, K. (2012). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in microbiology, 3, 344. [Link]

  • Mabey, D., & Baney, R. (2005). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols.
  • Kim, B. C., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Antibiotics (Basel, Switzerland), 10(12), 1530. [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(23), 7234-7242. [Link]

  • LookChem. (n.d.). 4-chloro-3-methyl-phenol. [Link]

  • ResearchGate. (n.d.). Correlations between the experimental and the best calculated log(1/IC50) values for models A04 (black squares) and B01 (red circles) of Table 3. [Link]

  • Gyawali, R., & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules (Basel, Switzerland), 28(3), 1103. [Link]

  • PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016, May 3). Relationship Between Structure and Cytotoxicity in a Series of Phenols. [Link]

  • Lucarini, M., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 64(8), 2633-2637. [Link]

  • Küçükgüzel, I., et al. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 337(7), 396–404. [Link]

  • Nitayapat, N., & Watson-Craik, I. A. (2002). The Influence of Experimental Conditions on the Assessment of the Toxicity of 2,4-dichlorophenol to Anaerobic Degradative Bacteria.
  • ResearchGate. (n.d.). Comparison of cytotoxicity (IC 50 ) of derived 2-[4-(4-amino-benzenesulfonyl)-phenyl amino]-[3][13]naphthoquinone (1-7) with 2-substituted 2-(4-aminobenzosulfonyl)-5H-benzo [b]carbazole-6,11-dione derivatives (1a-7a). [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]

  • ResearchGate. (2016, December 21). Biodegradation of 2, 4 Dichlorophenol. [Link]

  • Tampere University. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (2022, January 7). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenol biotransformation using immobilized marine halophilic Bacillus subtilis culture and laccase enzyme: application in wastewater treatment. [Link]

  • MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. [Link]

  • ResearchGate. (n.d.). Biodegradation of 2,4-dichlorophenol originating from pharmaceutical industries. [Link]

  • National Center for Biotechnology Information. (n.d.). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1. [Link]

Sources

Safety Operating Guide

3-(Benzyloxy)-4-chloro-2-fluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly functionalized halogenated phenols not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. 3-(Benzyloxy)-4-chloro-2-fluorophenol presents a unique trifecta of chemical hazards that dictate its operational and disposal protocols.

To handle this compound safely, we must understand the causality behind its behavior:

  • The Benzyloxy Group (Lipophilicity): This bulky ether moiety significantly increases the molecule's partition coefficient (logP). Consequently, the compound will rapidly partition into and across the lipid bilayers of the stratum corneum, accelerating systemic dermal absorption compared to unsubstituted phenol.

  • The Halogens (Corrosivity & Persistence): The electron-withdrawing chlorine and fluorine atoms stabilize the phenoxide anion, lowering the pKa and increasing the compound's localized corrosivity. Furthermore, halogens dictate that the compound cannot be incinerated in standard waste streams due to the risk of dioxin formation.

  • The Phenolic Core (Systemic Toxicity): Phenol denatures proteins and acts as a systemic toxin. It requires specialized first-aid responses, as standard water flushing is sometimes insufficient for highly lipophilic derivatives.

Below is the comprehensive, step-by-step operational and disposal guide designed to ensure laboratory safety and regulatory compliance.

Part 1: Quantitative Hazard Profiling

Before handling the material, familiarize yourself with its physicochemical properties and regulatory thresholds. All quantitative data and logistical limits are summarized below to guide your experimental setup.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1881290-88-5Unique identifier required for all Hazardous Waste Tags.
Molecular Weight 252.67 g/mol Utilized for molarity calculations in waste logs.
Halogen Content Chlorine, FluorineMandates strictly segregated "Halogenated Waste" stream.
Primary Hazards Corrosive, Toxic, EnvironmentalRequires chemical-resistant PPE (Neoprene/Butyl over Nitrile).
SAA Accumulation Limit 25 GallonsRegulatory maximum for Satellite Accumulation Areas[1].
Container Fill Limit 75% - 90% CapacityPrevents over-pressurization and spillage during transport[2].

Part 2: Operational Handling & Emergency Protocols

Safety protocols must be self-validating—meaning the procedure itself confirms that the hazard has been mitigated.

Protocol 1: Benchtop Handling and Centrifugation
  • Step 1: Environmental Isolation. Conduct all transfers, weighing, and dilutions inside a certified chemical fume hood. Verify the sash is at the lowest workable position to provide a physical barrier against splashes.

  • Step 2: Layered PPE. Don standard laboratory attire (closed-toe shoes, full-length pants, lab coat). Apply double exam-style nitrile gloves for dilute solutions. For handling the neat solid or concentrated stock solutions, upgrade to utility-grade neoprene or butyl rubber gloves worn over the nitrile base[3].

  • Step 3: Aerosol Mitigation (Self-Validating). When centrifuging mixtures containing this compound, strictly utilize sealed safety cups. After the run completes, wait a minimum of 10 minutes before opening the centrifuge lid in a fume hood. This mandatory pause ensures any generated aerosols have fully settled, preventing acute inhalation exposure[2].

Protocol 2: Emergency Dermal Decontamination
  • Step 1: Immediate Flushing. In the event of skin contact, immediately move to a safety shower or drench hose. Flush the affected area with copious amounts of water or apply Polyethylene Glycol (PEG) 400 if available[3]. PEG acts as a lipophilic sink, drawing the highly hydrophobic benzyloxy-phenol out of the dermal layer.

  • Step 2: Validation of Decontamination. Continue flushing for a minimum of 15 minutes. This protocol is self-validating: continue the application of water or PEG until the characteristic sweet, medicinal odor of phenol is completely undetectable[3].

  • Step 3: Medical Escalation. Remove and double-bag all contaminated clothing as hazardous waste. Seek emergency medical attention immediately, regardless of the exposure area's size.

Part 3: Waste Segregation & Disposal Procedures

Improper disposal of halogenated phenols can lead to dangerous exothermic reactions and exponentially increase institutional disposal costs. Follow this strict segregation workflow.

Protocol 3: Liquid and Solid Waste Management
  • Step 1: Container Selection. Select a puncture-proof, sealable high-density polyethylene (HDPE) container (e.g., a 4-liter poly bottle)[1]. Avoid metal containers to prevent corrosive degradation.

  • Step 2: Strict Halogenated Segregation. Collect all liquid waste exclusively in a designated "Halogenated Solvent Waste" stream. Never commingle with non-halogenated solvents, acidic/alkaline streams, or heavy metals[1].

  • Step 3: Solid Waste Isolation. Dispose of contaminated pipette tips, Eppendorf tubes, gloves, and spill pads in a separate, puncture-proof, disposable container. Do not autoclave this waste , as the heat will vaporize the phenolic compound and expose personnel to toxic fumes[3].

  • Step 4: Real-Time Labeling. Affix a Hazardous Waste Tag the moment the first drop of waste is added. Explicitly identify the contents as "Halogenated," "Toxic," and "Corrosive," listing the exact chemical constituents and their percentages[1].

  • Step 5: Storage and Extraction. Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep the area cool, dry, and well-ventilated. When the container reaches 75% to 90% capacity, seal it tightly and immediately request an EH&S hazardous waste pickup[2].

Halogenated Phenol Waste Segregation Workflow

G Start Waste Generation: 3-(Benzyloxy)-4-chloro-2-fluorophenol Phase Determine Waste Phase Start->Phase Solid Solid Waste (PPE, Tips, Tubes) Phase->Solid Solid Liquid Liquid Waste (Stock Solutions, Extracts) Phase->Liquid Liquid SolidContainer Puncture-Proof Sealable Container Solid->SolidContainer LiquidCheck Mixed with Non-Halogenated? Liquid->LiquidCheck Segregate Segregate Immediately! Do Not Commingle LiquidCheck->Segregate Yes Halogenated Halogenated Waste Stream (HDPE Container) LiquidCheck->Halogenated No Segregate->Halogenated Label Affix Hazardous Waste Tag (Halogenated, Toxic, Corrosive) Halogenated->Label SolidContainer->Label Store Store in SAA Secondary Containment (Max 25 Gallons) Label->Store Pickup Request EH&S Pickup (At 75%-90% Capacity) Store->Pickup

Halogenated phenolic waste segregation and disposal workflow.

References

  • Title: Halogenated Solvents in Laboratories | Source: Temple University Environmental Health and Radiation Safety | URL: 1

  • Title: Phenol, Chloroform, or TRIzol™ Waste Disposal | Source: University of Tennessee Health Science Center (UTHSC) | URL: 2

  • Title: Phenol Standard Operating Procedure | Source: Yale Environmental Health & Safety | URL: 3

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。